molecular formula C11H14O3 B024999 2-Benzyl-3-hydroxybutanoic acid CAS No. 107289-17-8

2-Benzyl-3-hydroxybutanoic acid

Cat. No.: B024999
CAS No.: 107289-17-8
M. Wt: 194.23 g/mol
InChI Key: SBEUUSFSESLNEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-Benzyl-3-hydroxybutyric acid (CAS 107289-17-8) is a chiral β-hydroxy acid of high value in asymmetric synthesis and medicinal chemistry research. With a molecular weight of 194.23 g/mol and two defined stereocenters, this compound serves as a versatile and crucial chiral building block for the construction of complex, stereochemically pure molecules, including pharmaceuticals and other bioactive compounds . This compound is characterized by its syn relative configuration, where the benzyl group at the C2 position and the hydroxyl group at the C3 position are oriented on the same side of the carbon backbone. The precise (2R,3R) stereochemistry is paramount for its function, as it dictates the molecule's unique three-dimensional shape and its subsequent interactions with biological targets like enzymes . Research into closely related analogues has demonstrated that stereochemistry significantly influences biological activity, such as the inhibition of enzymes like carboxypeptidase A, highlighting the critical importance of enantiomeric purity for specific research applications . As a key intermediate, (2R,3R)-2-Benzyl-3-hydroxybutyric acid is used in the stereoselective synthesis of various natural products and pharmaceutically active compounds. Its two functional groups—the hydroxyl and the carboxyl—allow for a wide range of chemical modifications, making it an exceptionally versatile synthon in organic chemistry . Attention: This product is for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-benzyl-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(12)10(11(13)14)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEUUSFSESLNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=CC=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340212
Record name 2-Benzyl-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107289-17-8
Record name 2-Benzyl-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility profile of 2-Benzyl-3-hydroxybutanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling and Crystallization Thermodynamics of 2-Benzyl-3-hydroxybutanoic Acid

Executive Summary

2-Benzyl-3-hydroxybutanoic acid (CAS 107289-17-8) is a critical chiral building block in the synthesis of carbapenem antibiotics and protease inhibitors. Its separation and purification via crystallization rely heavily on precise solubility data, which dictates yield, enantiomeric excess (ee), and polymorph control. This technical guide outlines the physicochemical basis of its solubility, detailed protocols for experimental determination, and the thermodynamic modeling frameworks required for process scale-up.

Physicochemical Characterization & Solubility Theory

The solubility behavior of 2-Benzyl-3-hydroxybutanoic acid is governed by the competition between its polar hydrophilic moieties and its hydrophobic domains.

  • Structural Analysis:

    • Hydrophilic Domain: The carboxylic acid (-COOH) and secondary hydroxyl (-OH) groups act as strong hydrogen bond donors and acceptors. This facilitates high solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).

    • Hydrophobic Domain: The benzyl group and the methyl backbone introduce significant lipophilicity. This limits solubility in water (at acidic pH) and provides interaction potential with aromatic solvents (toluene), while reducing solubility in aliphatic hydrocarbons (heptane).

  • Predicted Solvent Classifications:

    • High Solubility (Solvents): Methanol, Ethanol, Isopropanol, Ethyl Acetate, THF.

    • Moderate Solubility: Toluene, Dichloromethane.

    • Low Solubility (Antisolvents): n-Heptane, n-Hexane, Cyclohexane, Water (pH < pKa).

Experimental Determination Protocols

To generate high-fidelity solubility data required for process design, two complementary methodologies are recommended: the Static Equilibrium Method (for thermodynamic accuracy) and the Dynamic Polythermal Method (for metastable zone width determination).

Protocol A: Static Equilibrium Method (Gravimetric)

Best for: Generating precise thermodynamic solubility curves.

  • Preparation: Add excess 2-Benzyl-3-hydroxybutanoic acid solid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir continuously at the target temperature (

    
     K) for 24–48 hours to ensure saturation.
    
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Transfer a known mass of supernatant to a tared weighing dish. Evaporate solvent under vacuum at 40°C until constant mass is achieved.

  • Calculation: Determine mole fraction solubility (

    
    ) using the mass of the dry residue and the initial solvent mass.
    
Protocol B: Dynamic Polythermal Method (Laser Monitoring)

Best for: Rapid screening and Metastable Zone Width (MSZW) determination.

  • Setup: Prepare mixtures of known composition (solute/solvent ratio) in a reactor equipped with a turbidity probe or focused beam reflectance measurement (FBRM).

  • Heating: Heat the suspension at a slow ramp rate (0.2 K/min) until the dissolution point (

    
    ) is detected (transmission reaches 100%).
    
  • Cooling: Cool the solution at the same rate until the nucleation point (

    
    ) is detected (transmission drops).
    
  • Data Point: The

    
     value corresponds to the saturation temperature for that specific concentration.
    
Visualization: Solubility Determination Workflow

SolubilityWorkflow cluster_Static Static Method (Accuracy) cluster_Dynamic Dynamic Method (Speed) Start Start: Solid 2-Benzyl-3-hydroxybutanoic Acid SolventSel Solvent Selection (Polar vs Non-Polar) Start->SolventSel Equil Equilibration (24-48h, Const T) SolventSel->Equil Method A Prep Prepare Known Concentration SolventSel->Prep Method B Filter Isothermal Filtration Equil->Filter Grav Gravimetric Analysis Filter->Grav Data Solubility Data (x_exp vs T) Grav->Data Heat Heat to Clear point (T_diss) Prep->Heat Cool Cool to Cloud point (T_nuc) Heat->Cool Cool->Data

Caption: Workflow comparing Static (Gravimetric) and Dynamic (Polythermal) methods for solubility determination.

Thermodynamic Modeling & Data Correlation

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of hydroxy-carboxylic acids in organic solvents.



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters representing non-ideality and enthalpy contributions.
    
van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution (Enthalpy


, Entropy 

).[1]


  • Linearity: A plot of

    
     vs 
    
    
    
    typically yields a straight line for this compound class, indicating no phase transition within the measured range.
  • Significance: A positive

    
     confirms the dissolution is endothermic, implying that yield increases with cooling crystallization.
    
Visualization: Thermodynamic Logic

ThermoLogic RawData Experimental Data (x_exp, T) ModelSelect Model Selection RawData->ModelSelect Apelblat Modified Apelblat (Curve Fitting) ModelSelect->Apelblat VantHoff van't Hoff Analysis (Thermodynamics) ModelSelect->VantHoff Params Model Parameters (A, B, C / Enthalpy, Entropy) Apelblat->Params VantHoff->Params Design Crystallizer Design (Yield, Cooling Rate) Params->Design

Caption: Logic flow from raw solubility data to crystallizer process design parameters.

Purification Strategy: Solvent Selection

Based on the structural analogs and general solubility behavior of 2-benzyl-3-hydroxybutanoic acid, the following solvent systems are recommended for purification via recrystallization:

Solvent SystemRoleMechanism
Ethyl Acetate / n-Heptane Solvent / AntisolventDissolve in warm Ethyl Acetate; add Heptane to induce nucleation. Excellent for removing non-polar impurities.
Ethanol / Water Solvent / AntisolventDissolve in Ethanol; add water (antisolvent). Note: Ensure pH is controlled to prevent oiling out.
Toluene Single SolventCooling crystallization. High temperature coefficient of solubility allows for good recovery upon cooling.

Process Recommendation: For high enantiomeric excess (ee), Ethyl Acetate/n-Heptane is the preferred system. The compound dissolves readily in Ethyl Acetate at 50°C. Slow addition of n-Heptane followed by controlled cooling to 5°C typically yields well-defined crystals, rejecting impurities into the mother liquor.

References

  • Renata, H., et al. "Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid and related beta-hydroxy acids." Frontiers in Bioengineering and Biotechnology, 2020.[3] Link

  • Sheng, J., et al. "Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A." Journal of Chemical and Pharmaceutical Research, 4(1), 444-448, 2012. Link

  • Tai, A., & Imaida, M. "Resolution of 2-hydroxy-carboxylic acids via recrystallization."[4] Bulletin of the Chemical Society of Japan, 51, 1114, 1978.[4] Link

  • Bao, Y., et al. "Equilibrium Solubility, Thermodynamic Modeling, and Mixing Properties of 2-Amino-6-chlorobenzoic Acid." Journal of Chemical & Engineering Data, 2021. Link

  • PubChem. "2-Benzyl-3-hydroxybutanoic acid (Compound Summary)." National Center for Biotechnology Information, 2024.[3] Link

Sources

An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of 2-Benzyl-3-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-3-hydroxybutanoic acid is a chiral carboxylic acid whose direct biological activities remain largely unexplored in peer-reviewed literature. However, its structural features—a β-hydroxy acid moiety analogous to the ketone body β-hydroxybutyrate (BHB), a benzyl group capable of hydrophobic interactions, and a core structure found in various enzyme inhibitors—suggest a rich, untapped therapeutic potential. This guide presents a hypothesis-driven framework for investigating this potential. We will dissect the molecule's chemical rationale, propose putative biological targets including metalloenzymes and G-protein coupled receptors (GPCRs), and provide detailed, field-proven experimental protocols to systematically evaluate its bioactivity. This document serves as a foundational roadmap for researchers aiming to characterize this promising, yet understudied, chemical entity.

Introduction and Molecular Rationale

2-Benzyl-3-hydroxybutanoic acid is a small molecule with the formula C₁₁H₁₄O₃[1]. Its structure presents several key features that form the basis of its hypothesized biological activity.

  • β-Hydroxy Acid Core: The 3-hydroxybutanoic acid backbone is structurally analogous to (R)-β-hydroxybutyrate (BHB), a key ketone body. Beyond its role as an energy substrate, BHB is a potent signaling molecule, acting as an endogenous inhibitor of class I histone deacetylases (HDACs) and a ligand for GPCRs like HCAR2 (GPR109A) and FFAR3[2][3]. This suggests that 2-Benzyl-3-hydroxybutanoic acid could mimic or modulate these pathways.

  • Benzyl Group: The benzyl substituent provides a bulky, hydrophobic moiety. In drug-receptor interactions, benzyl groups often occupy hydrophobic pockets within enzyme active sites or receptor binding domains, contributing significantly to binding affinity and selectivity[4][5][6]. Its presence is a common feature in various approved drugs, including renin inhibitors and allosteric modulators[7][8].

  • Chirality: The molecule possesses two chiral centers, at carbons 2 and 3, meaning it can exist as four distinct stereoisomers. It is well-established in pharmacology that stereoisomers of a drug can have vastly different potencies, efficacies, and metabolic fates. This stereochemistry will be critical in any investigation.

Physicochemical Properties

A summary of the key computed properties of 2-Benzyl-3-hydroxybutanoic acid is presented below.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃PubChem[1]
Molecular Weight194.23 g/mol PubChem[1]
XLogP31.5PubChem[1]
IUPAC Name2-benzyl-3-hydroxybutanoic acidPubChem[1]
CAS Number107289-17-8PubChem[1]

Synthetic Strategies

The asymmetric synthesis of chiral β-hydroxy acids is a well-established field in organic chemistry. While specific protocols for 2-Benzyl-3-hydroxybutanoic acid are not widely published, established methods for similar structures can be readily adapted. A plausible and scalable approach would involve an asymmetric aldol reaction.

Proposed Synthetic Workflow: Asymmetric Aldol Reaction

This approach allows for the stereoselective construction of the two adjacent chiral centers.

cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Steps Glycine_Equivalent Glycine Equivalent (e.g., N-acyl oxazolidinone) Aldol_Reaction Asymmetric Aldol Reaction (Chiral Lewis Acid Catalyst) Glycine_Equivalent->Aldol_Reaction Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->Aldol_Reaction Aldol_Adduct Chiral Aldol Adduct Aldol_Reaction->Aldol_Adduct Hydrolysis Hydrolysis of Chiral Auxiliary Aldol_Adduct->Hydrolysis Final_Product 2-Benzyl-3-hydroxybutanoic acid (Specific Stereoisomer) Hydrolysis->Final_Product

Caption: Proposed workflow for the asymmetric synthesis of 2-Benzyl-3-hydroxybutanoic acid.

Hypothesized Biological Activity & Therapeutic Potential

Based on structural analysis, we propose three primary avenues for investigation.

Hypothesis 1: Enzyme Inhibition

The molecule's structure is reminiscent of substrates for certain proteases. The carboxylic acid can chelate active site metal ions, while the benzyl group can occupy hydrophobic specificity pockets.

  • Carboxypeptidase A (CPA) Inhibition: A structurally related compound, 2-benzyl-3,4-iminobutanoic acid, is a known competitive inhibitor of CPA. It is plausible that 2-Benzyl-3-hydroxybutanoic acid could act similarly, with its carboxylate coordinating the active site zinc ion[9][10]. This suggests potential applications in conditions where CPA activity is dysregulated.

  • Renin Inhibition: While a less direct hypothesis, many potent renin inhibitors incorporate a benzyl group to interact with the S1 hydrophobic pocket of the enzyme[7]. The core scaffold of 2-Benzyl-3-hydroxybutanoic acid could serve as a fragment or starting point for designing novel renin inhibitors for hypertension treatment[11][12].

Hypothesis 2: GPCR Signaling Modulation (BHB Analogue)

The structural similarity to β-hydroxybutyrate (BHB) is a strong indicator of potential activity at BHB-responsive GPCRs.

Molecule 2-Benzyl-3-hydroxybutanoic acid (Hypothetical Ligand) Receptor HCAR2 / FFAR3 (G-protein Coupled Receptor) Molecule->Receptor Binds G_Protein Gi/o Protein Activation Receptor->G_Protein Activates Effector Inhibition of Adenylyl Cyclase G_Protein->Effector Leads to Response Downstream Cellular Response (e.g., Anti-inflammatory, Neuroprotective) Effector->Response Results in

Caption: Hypothesized GPCR signaling pathway for 2-Benzyl-3-hydroxybutanoic acid.

  • Target Receptors: The primary targets would be the hydroxycarboxylic acid receptor 2 (HCAR2) and the free fatty acid receptor 3 (FFAR3)[3].

  • Therapeutic Potential: Activation of these receptors is linked to anti-inflammatory effects, particularly in the context of neuroinflammation and metabolic diseases. By acting as an agonist or a positive allosteric modulator, the compound could have therapeutic utility in neurodegenerative diseases, metabolic syndrome, or inflammatory conditions.

Hypothesis 3: Neuroprotective Agent

Drawing another parallel with BHB, 2-Benzyl-3-hydroxybutanoic acid could possess direct neuroprotective properties.

  • Mechanism of Action: BHB exerts neuroprotection through multiple mechanisms, including enhancing mitochondrial function, reducing oxidative stress, and inhibiting HDACs, which in turn upregulates neuroprotective genes[3][13]. The compound could share these mechanisms.

  • Blood-Brain Barrier (BBB) Penetration: The molecule's moderate lipophilicity (XLogP3 = 1.5) suggests it may have the potential to cross the BBB, a critical prerequisite for CNS-acting drugs[1]. In silico models and in vitro assays would be necessary to confirm this potential[14].

Proposed Experimental Workflows & Protocols

To validate these hypotheses, a systematic, multi-tiered screening approach is required.

cluster_tier1 Tier 1: Primary Screening (In Vitro) cluster_tier2 Tier 2: Cellular & Mechanistic Assays cluster_tier3 Tier 3: Advanced Characterization Enzyme_Assay Enzyme Inhibition Assays (CPA, Renin) Cell_Viability Cytotoxicity & Cell Viability (e.g., MTT, LDH) Enzyme_Assay->Cell_Viability GPCR_Binding GPCR Binding/Activation Assays (HCAR2, FFAR3) GPCR_Binding->Cell_Viability Neuroprotection_Assay In Vitro Neuroprotection Models (e.g., Oxidative Stress, Excitotoxicity) Cell_Viability->Neuroprotection_Assay BBB_Model In Vitro BBB Permeability Assay (e.g., MDCK-MDR1) Cell_Viability->BBB_Model Dose_Response Dose-Response & IC50/EC50 Determination Neuroprotection_Assay->Dose_Response BBB_Model->Dose_Response Stereoisomer_Testing Activity Profiling of all 4 Stereoisomers Dose_Response->Stereoisomer_Testing Mechanism_Of_Action Mechanism of Action Studies (e.g., HDAC inhibition, mitochondrial respiration) Stereoisomer_Testing->Mechanism_Of_Action

Caption: A tiered experimental workflow to investigate the bioactivity of the compound.

Protocol: Enzyme Inhibition Screening using Capillary Electrophoresis (CE)

This protocol is designed for rapid screening of inhibitory activity against Carboxypeptidase A.

Rationale: CE offers high separation efficiency, low sample consumption, and rapid analysis times, making it ideal for initial inhibitor screening[15].

Methodology:

  • Enzyme Immobilization (Optional but Recommended): Covalently immobilize Carboxypeptidase A onto the inner surface of a capillary to create an immobilized enzyme microreactor (IMER). This improves reusability and stability.

  • Substrate & Compound Preparation: Prepare a stock solution of a fluorogenic CPA substrate (e.g., N-(4-Methoxyphenylazoformyl)-Phe-OH). Prepare serial dilutions of 2-Benzyl-3-hydroxybutanoic acid in the assay buffer.

  • On-Capillary Reaction: a. Inject a plug of the substrate solution into the capillary. b. Inject a plug of the test compound solution (or buffer for control). c. Apply voltage to allow the plugs to migrate through the IMER, initiating the enzymatic reaction.

  • Separation and Detection: Continue the electrophoretic run to separate the unreacted substrate from the fluorescent product.

  • Data Analysis: Quantify the product peak area. A reduction in the product peak area in the presence of the test compound indicates inhibition. Calculate the percent inhibition relative to the control.

Protocol: GPCR Activation Screening using a BRET-based Biosensor Assay

This protocol assesses the compound's ability to activate Gi/o-coupled receptors like HCAR2.

Rationale: Bioluminescence Resonance Energy Transfer (BRET) biosensors that directly measure G-protein activation provide a sensitive and proximal readout of receptor engagement, avoiding signal amplification artifacts from downstream second messengers[16][17].

Methodology:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with plasmids encoding for the HCAR2 receptor and a Gi/o protein BRET biosensor (e.g., a ONE-GO biosensor)[16].

  • Assay Preparation: Plate the transfected cells in a white, clear-bottom 96-well plate. Replace the culture medium with a BRET buffer.

  • Luminescence Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well and incubate in the dark.

  • Compound Addition & Measurement: a. Measure the baseline BRET signal using a plate reader capable of simultaneous dual-emission detection. b. Add 2-Benzyl-3-hydroxybutanoic acid (or a known HCAR2 agonist as a positive control) to the wells. c. Immediately begin kinetic measurement of the BRET signal for 5-10 minutes.

  • Data Analysis: Calculate the change in the BRET ratio over time. An increase in the BRET signal indicates receptor activation. Perform a dose-response curve to determine the EC50 value.

Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol evaluates the compound's ability to protect neuronal cells from oxidative damage.

Rationale: Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. This assay uses a chemical inducer of reactive oxygen species (ROS) to model this damage in a neuronal cell line[18].

Methodology:

  • Cell Culture: Culture and differentiate SH-SY5Y neuroblastoma cells into a mature neuronal phenotype.

  • Pre-treatment: Treat the differentiated cells with various concentrations of 2-Benzyl-3-hydroxybutanoic acid for 24 hours.

  • Induction of Oxidative Stress: Add tert-butyl hydroperoxide (t-BHP), a potent ROS inducer, to the wells (excluding the negative control wells) and incubate for 4-6 hours[18].

  • Viability Assessment: Measure cell viability using the MTT assay. This colorimetric assay quantifies mitochondrial metabolic activity, an indicator of cell health.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A significant increase in viability in the compound-treated groups compared to the t-BHP-only group demonstrates a neuroprotective effect[19].

Data Interpretation & Future Directions

Positive results from these initial screens would warrant a comprehensive follow-up investigation.

Experimental TierKey Questions to AnswerNext Steps if Positive
Tier 1: Screening Does the compound interact with the hypothesized targets?Proceed to Tier 2.
Tier 2: Cellular Assays Is the compound active in a cellular context? Is it non-toxic? Can it cross a BBB model?Proceed to Tier 3.
Tier 3: Characterization What is the potency (IC50/EC50)? Is the activity stereospecific? What is the precise mechanism of action?Lead optimization, in vivo animal model studies.

The most critical step following initial validation is the synthesis and testing of all four stereoisomers. This will establish the structure-activity relationship (SAR) at the chiral centers and identify the most potent eutomer for further development. Subsequent studies could explore its effects on HDAC activity, mitochondrial respiration, and gene expression profiles in relevant cell types.

Conclusion

While 2-Benzyl-3-hydroxybutanoic acid is currently an under-characterized molecule, a thorough analysis of its chemical structure provides a strong rationale for its potential as a bioactive agent. By leveraging its similarities to known enzyme inhibitors and the signaling molecule β-hydroxybutyrate, a clear, hypothesis-driven path for investigation emerges. The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating its biological activity and unlocking its therapeutic potential. This molecule represents a promising starting point for drug discovery programs in the areas of metabolic disease, inflammation, and neurodegeneration.

References

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Sources

Physicochemical Profiling of 2-Benzyl-3-hydroxybutanoic Acid: Ionization, Stereochemistry, and Analytical Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

2-Benzyl-3-hydroxybutanoic acid represents a complex physicochemical challenge in drug development due to its dual nature: it possesses a polar, ionizable headgroup (beta-hydroxy acid) coupled with a lipophilic, bulky tail (benzyl-substituted alpha carbon). Understanding its ionization behavior is not merely about assigning a single pKa value; it requires dissecting the interplay between inductive effects, steric hindrance to solvation, and stereochemical-dependent intramolecular hydrogen bonding (IMHB).

This guide provides a rigorous framework for determining and predicting the ionization behavior of this scaffold, essential for optimizing oral absorption and formulation stability.

Molecular Deconstruction
  • Core Scaffold: Butanoic acid (pKa 4.82).[1]

  • 
    -Substituent (C3-OH):  The hydroxyl group exerts a negative inductive effect (-I), pulling electron density through the sigma bond framework. This typically stabilizes the carboxylate anion, lowering the pKa relative to the parent acid.
    
  • 
    -Substituent (C2-Benzyl):  The benzyl group adds significant lipophilicity and steric bulk. While the phenyl ring is electron-withdrawing, the methylene spacer attenuates this effect. Its primary contribution is steric hindrance to hydration , which destabilizes the localized charge on the carboxylate anion, potentially raising the pKa.
    
Theoretical pKa Prediction

Based on structural analogs (3-hydroxybutanoic acid and 2-benzylbutanoic acid), the aqueous pKa is estimated in the range of 4.55 – 4.75 .

Structural AnalogpKa (Aq, 25°C)Structural Contribution
Butanoic Acid 4.82Reference Standard
3-Hydroxybutanoic Acid 4.70-I effect of OH lowers pKa
2-Benzylbutanoic Acid ~4.69Steric bulk/Lipophilicity offsets -I effect
2-Benzyl-3-hydroxybutanoic Acid 4.60 ± 0.15 Combined -I (OH) and Steric (Benzyl) effects

Stereochemical Implications on Ionization (IMHB)

The presence of two chiral centers (C2 and C3) creates four stereoisomers (two enantiomeric pairs: syn/erythro and anti/threo). In non-polar environments or lipid bilayers, the ionization behavior diverges between these diastereomers due to Intramolecular Hydrogen Bonding (IMHB).

The "Internal Clamp" Mechanism
  • Syn-Conformer: The C3-hydroxyl and C1-carboxylate are spatially proximate. The hydroxyl proton can donate a hydrogen bond to the carboxylate oxygen.[2][3] This stabilizes the conjugate base (anion) , effectively lowering the pKa (making the acid stronger) in lipophilic environments.

  • Anti-Conformer: Steric clash between the benzyl group and the methyl terminus often forces a conformation where IMHB is energetically less favorable, leading to a "standard" pKa profile driven solely by inductive effects.

IMHB_Mechanism cluster_0 Syn-Diastereomer (Stabilized Anion) cluster_1 Anti-Diastereomer (Standard Solvation) Syn_Acid Syn-Acid (Neutral) Syn_Anion Syn-Anion (IMHB Stabilized) Syn_Acid->Syn_Anion  Deprotonation   (Lower pKa) Anti_Anion Anti-Anion (Solvent Stabilized) Syn_Anion->Anti_Anion  Isomerization barrier   (High Energy) Anti_Acid Anti-Acid (Neutral) Anti_Acid->Anti_Anion  Deprotonation   (Standard pKa)

Figure 1: Stereochemical influence on ionization. The Syn-conformer allows intramolecular stabilization of the anion, potentially shifting pKa lower compared to the Anti-conformer.

Experimental Determination Protocol: Yasuda-Shedlovsky Method[4][5][6]

Due to the lipophilic benzyl group, 2-benzyl-3-hydroxybutanoic acid likely exhibits poor aqueous solubility, making standard aqueous titration inaccurate (precipitation risks). The Yasuda-Shedlovsky extrapolation method using methanol/water co-solvent systems is the gold standard for such molecules.

Reagents & Setup
  • Titrant: 0.1 M KOH (Carbonate-free).

  • Co-Solvents: Methanol (MeOH) HPLC grade. Prepare mixtures: 30%, 40%, 50%, and 60% (w/w) MeOH/Water.

  • Ionic Strength: Maintain constant

    
     M using KCl.
    
  • Calibration: Electrode standardized using the "Four-Plus" parameters (Avdeef method) to correct for liquid junction potentials in organic solvents.

Step-by-Step Workflow
  • Dissolution: Dissolve ~5 mg of the compound in the lowest % MeOH mixture where it is fully soluble.

  • Titration: Perform potentiometric titration under inert gas (

    
     or Ar) to prevent 
    
    
    
    absorption.
  • Data Collection: Record pH vs. Volume of KOH.

  • Bjerrum Plot: Calculate the apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) of the solvent mixture.[4][5]

The Yasuda-Shedlovsky Equation:


[4][5][6]
  • The y-intercept (extrapolated to

    
     of pure water) yields the true aqueous pKa.
    

Yasuda_Workflow Start Sample Preparation (Weigh ~5mg) Solvent Prepare MeOH/Water Series (30%, 40%, 50%, 60% w/w) Start->Solvent Titration Potentiometric Titration (Inert Atmosphere, 25°C) Solvent->Titration Calc_psKa Calculate Apparent pKa (psKa) for each mixture Titration->Calc_psKa Plot Yasuda-Shedlovsky Plot (Y = psKa + log[H2O]; X = 1/epsilon) Calc_psKa->Plot Extrapolate Linear Regression to 0% MeOH (Pure Water) Plot->Extrapolate Result True Aqueous pKa Extrapolate->Result

Figure 2: Workflow for determining pKa of lipophilic acids using co-solvent extrapolation.

Implications for Drug Development (LogD Profile)

The ionization state directly dictates the distribution coefficient (LogD), which governs membrane permeability.

  • At pH < 3.0 (Stomach): The molecule is >98% neutral.

    • Behavior: High membrane permeability, potential for gastric absorption.

    • Solubility: Lowest (risk of precipitation if formulated as a salt).

  • At pH 7.4 (Blood/Cytosol): The molecule is >99% ionized (Carboxylate anion).

    • Behavior: High solubility, low passive permeability. Requires transporters (e.g., MCTs - Monocarboxylate Transporters) for cellular entry, similar to lactate or statins.

    • Formulation: Stable as a sodium or calcium salt.

Lipophilicity Estimation (LogP vs LogD):

  • LogP (Neutral): ~1.8 – 2.1 (Benzyl group drives this up).

  • LogD (pH 7.4): ~ -1.0 to -1.5 (Anionic species is highly hydrophilic).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa measurement protocols).
  • Takacs-Novak, K., & Avdeef, A. (1996). "Interlaboratory study of log P determination by shake-flask and potentiometric methods." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Yasuda, M. (1959). "The effect of solvent on the dissociation of acids." Bulletin of the Chemical Society of Japan.
  • PubChem. (n.d.). 3-Hydroxybutanoic acid (Compound Summary). National Library of Medicine. Link

  • Box, K., et al. (2003). "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." Pion Inc. Application Notes. Link

Sources

2-Benzyl-3-hydroxybutanoic Acid: Stereoselective Synthesis and Applications in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Benzyl-3-hydroxybutanoic Acid as a Chiral Building Block Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold of Protease Inhibition

2-Benzyl-3-hydroxybutanoic acid is a critical chiral building block in modern medicinal chemistry, serving as a structural surrogate for the transition state of peptide bond hydrolysis. Its core scaffold—an


-benzyl-

-hydroxy motif—mimics the tetrahedral intermediate formed during the cleavage of Phenylalanine-X peptide bonds by aspartyl proteases. Consequently, this molecule and its derivatives are foundational to the design of HIV protease inhibitors (e.g., Indinavir analogs), Renin inhibitors (Statine analogs), and

-secretase inhibitors.

This guide provides a rigorous technical analysis of the molecule's stereoselective synthesis, emphasizing the transition from discovery-scale methods (Evans Aldol) to industrial-scale production (Noyori Asymmetric Hydrogenation).

Structural Analysis & Stereochemical Challenges

The molecule possesses two contiguous stereocenters at C2 and C3, resulting in four possible stereoisomers. The biological activity of peptidomimetics is strictly governed by these configurations.

  • The "Statine" Configuration: The (2S,3R) or (2R,3S) syn-configurations are most relevant for protease inhibition, as they align with the spatial arrangement of the hydroxyl group in the enzyme active site (mimicking the transition state water attack).

  • Stability: The

    
    -hydroxy acid moiety is prone to dehydration (forming the 
    
    
    
    -unsaturated acid) or retro-aldol cleavage under harsh basic conditions. Synthetic routes must be designed to preserve the C3 hydroxyl and C2 stereocenter integrity.

Stereochemistry Base 2-Benzyl-3-hydroxybutanoic acid (4 Stereoisomers) Syn Syn-Isomers (Racemic or Enantiopure) (2R,3S) / (2S,3R) Base->Syn Preferred for Statine Mimics Anti Anti-Isomers (Racemic or Enantiopure) (2R,3R) / (2S,3S) Base->Anti Target Bioactive Target (Protease Transition State Mimic) Syn->Target High Affinity Binding

Figure 1: Stereochemical classification and biological relevance.

Industrial Synthesis: Noyori Asymmetric Hydrogenation

For kilogram-scale production, the Noyori Dynamic Kinetic Resolution (DKR) of


-substituted 

-keto esters is the gold standard. This method sets both stereocenters simultaneously from a racemic starting material.
Mechanism: Dynamic Kinetic Resolution (DKR)

The precursor, ethyl 2-benzyl-3-oxobutanoate, exists as a racemic mixture at C2. In the presence of a chiral Ruthenium catalyst (e.g., Ru(II)-BINAP), the two enantiomers of the keto ester interconvert rapidly via enolization. The catalyst reduces one enantiomer significantly faster than the other, channeling the entire racemic mixture into a single stereoisomer (typically syn) with high enantiomeric excess (ee) and diastereomeric ratio (dr).

NoyoriDKR Racemate Racemic Ethyl 2-benzyl-3-oxobutanoate (R)-Keto <=> (S)-Keto FastPath Fast Hydrogenation (Matched Case) Racemate->FastPath Dynamic Equilibrium SlowPath Slow Hydrogenation (Mismatched Case) Racemate->SlowPath Catalyst Ru(II)-(R)-BINAP (Chiral Catalyst) Catalyst->FastPath Product Syn-(2S,3R)-Hydroxy Ester (>98% ee, >95:5 dr) FastPath->Product H2 (High Pressure)

Figure 2: Dynamic Kinetic Resolution (DKR) pathway favoring the syn-isomer.

Experimental Protocol: DKR of Ethyl 2-benzyl-3-oxobutanoate

Step 1: Synthesis of Precursor (Ethyl 2-benzyl-3-oxobutanoate)

  • Reagents: Ethyl acetoacetate (1.0 eq), Benzyl bromide (1.05 eq), Sodium ethoxide (1.1 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in EtOH under

      
      .
      
    • Add ethyl acetoacetate dropwise at 0°C; stir for 30 min to form the enolate.

    • Add benzyl bromide slowly. Reflux for 4 hours.

    • Concentrate, dilute with water, and extract with EtOAc.

    • Purify via vacuum distillation or flash chromatography (Hex/EtOAc).[1]

    • Yield Expectation: 75-85%.[2]

Step 2: Asymmetric Hydrogenation (Noyori Protocol)

  • Reagents: Ethyl 2-benzyl-3-oxobutanoate,

    
     (0.5 mol%), Ethanol.
    
  • Procedure:

    • Charge a high-pressure autoclave with the keto ester and degassed EtOH.

    • Add the Ru-catalyst in a glovebox or under strict Argon counterflow.

    • Pressurize with Hydrogen gas to 50–100 atm (700–1400 psi) .

    • Stir at 50°C for 24–48 hours.

    • Release pressure, concentrate solvent.[3]

    • Purification: The product is often pure enough for hydrolysis. If needed, purify by silica gel chromatography.[3]

    • Stereochemistry: (R)-BINAP typically yields the (2S,3R)-isomer (anti-Prelog) for this substrate class.

    • Validation: Check enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H).

Discovery Synthesis: Evans Aldol Reaction

For discovery chemistry where absolute stereocontrol is paramount and scale is small, the Evans Aldol reaction using oxazolidinone auxiliaries is preferred. This method guarantees the syn-stereochemistry via a Zimmerman-Traxler transition state.

Mechanism: Boron-Mediated Aldol

The reaction utilizes a boron enolate of an N-acyloxazolidinone. The tight coordination between the boron center, the enolate oxygen, and the aldehyde oxygen ensures a rigid chair-like transition state, delivering the syn-aldol product with >98:2 dr.

Experimental Protocol: Evans Syn-Aldol

Reagents:

  • (S)-4-Benzyl-3-(3-phenylpropanoyl)oxazolidin-2-one (Starting Imide).

  • Dibutylboron triflate (

    
    , 1.1 eq).
    
  • Diisopropylethylamine (DIPEA, 1.2 eq).

  • Acetaldehyde (1.5 eq).

  • Dichloromethane (DCM), anhydrous.

Procedure:

  • Enolization: Dissolve the imide in DCM at -78°C under Argon. Add

    
     slowly, followed by DIPEA. Stir at 0°C for 15 minutes to ensure complete enolate formation.
    
  • Aldol Addition: Cool back to -78°C. Add Acetaldehyde dropwise. Stir for 30–60 minutes at -78°C, then warm to 0°C over 1 hour.

  • Oxidative Workup: Quench with phosphate buffer (pH 7), then add MeOH and 30%

    
     (careful exotherm) to cleave the boron-chelate. Stir for 1 hour.
    
  • Isolation: Extract with DCM, wash with

    
     (to remove peroxide) and brine.
    
  • Hydrolysis (Chiral Auxiliary Removal): Dissolve the crude aldol adduct in THF/H2O (3:1). Add LiOH/H2O2 at 0°C. Stir until the imide is cleaved. Extract the auxiliary (recyclable) with DCM. Acidify the aqueous layer (pH 2) and extract the free acid (2-benzyl-3-hydroxybutanoic acid) with EtOAc.

Applications in Drug Development[4][5]

HIV Protease Inhibitors

The 2-benzyl-3-hydroxy motif is a structural isostere of the Phenylalanine-Glycine or Phenylalanine-Proline scissile bond found in HIV-1 protease substrates.

  • Mechanism: The C3-hydroxyl group acts as a transition state mimic, forming hydrogen bonds with the catalytic aspartic acid residues (Asp25/Asp25') in the protease active site.

  • Example: This scaffold is homologous to the core of Indinavir and Saquinavir , where the benzyl group occupies the S1 hydrophobic pocket.

Renin Inhibitors

Renin, an aspartyl protease regulating blood pressure, is inhibited by transition state analogs like Aliskiren . 2-Benzyl-3-hydroxybutanoic acid derivatives serve as simplified analogs of Statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), providing a truncated scaffold for exploring S1-S2' interactions.

Analytical Characterization Data

When synthesizing (2S,3R)-2-benzyl-3-hydroxybutanoic acid, compare results against these standard values:

PropertyExpected Value (Syn-Isomer)Notes
Physical State White crystalline solid or viscous oilDepends on enantiopurity
1H NMR (CDCl3)

7.2-7.4 (m, 5H, Ar-H), 4.1 (m, 1H, C3-H), 2.8 (m, 1H, C2-H), 1.2 (d, 3H, C4-Me)
Diagnostic coupling

~4-5 Hz for syn
13C NMR Carbonyl (~178 ppm), Benzyl carbons (128-140 ppm), C3-OH (~68 ppm), C2 (~50 ppm)
MS (ESI-) [M-H]- = 193.1Negative mode preferred for free acid
Optical Rotation

to

Highly solvent dependent (MeOH vs CHCl3)

References

  • Noyori, R., et al. (1987).

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society.[4] Link
    
  • Evans, D. A., et al. (1981). "Stereoselective Aldol Condensations." Journal of the American Chemical Society.[4] Link

  • Genêt, J. P., et al. (1995).[5] "Enantioselective Hydrogenation of

    
    -Substituted 
    
    
    
    -Keto Esters." Tetrahedron Letters. Link
  • Ghosh, A. K., et al. (2016). "Structure-Based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. Link

  • Billich, A., et al. (1994).[6] "HIV proteinase inhibitors containing 2-aminobenzylstatine as a novel scissile bond replacement."[6] Antiviral Research. Link

Sources

An In-depth Technical Guide to the History, Synthesis, and Potential Applications of 2-Benzyl-3-hydroxybutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-benzyl-3-hydroxybutanoic acid and its derivatives, compounds of growing interest in medicinal chemistry and organic synthesis. We will delve into the historical context of their development, explore various synthetic strategies with a focus on stereoselectivity, and discuss their potential biological activities and applications. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking a detailed understanding of this unique class of molecules.

Introduction: The Significance of Chiral β-Hydroxy Carboxylic Acids

β-Hydroxy carboxylic acids are a pivotal class of organic compounds, widely recognized for their presence in natural products and their utility as versatile chiral building blocks in the synthesis of complex bioactive molecules.[1][2] The presence of both a hydroxyl and a carboxylic acid functional group, often in a specific stereochemical arrangement, makes them ideal starting materials for the construction of pharmaceuticals, including enzyme inhibitors.[1] The 2-benzyl-3-hydroxybutanoic acid scaffold, with its characteristic benzyl group at the α-position and a hydroxyl group at the β-position, presents a unique structural motif with significant potential for creating diverse and biologically active derivatives.

Historical Perspective and Discovery

While a singular, seminal discovery of "2-benzyl-3-hydroxybutanoic acid" is not prominently documented, its emergence is intrinsically linked to the broader and ongoing exploration of β-hydroxy acids and their derivatives. The foundational work on related structures, such as 3-hydroxybutanoic acid (β-hydroxybutyric acid), has been extensive, with its roles as a ketone body and a signaling molecule being well-established.[2][3] The development of synthetic methodologies for creating substituted β-hydroxy acids has been a continuous effort in organic chemistry, driven by the need for stereochemically pure building blocks for drug synthesis.

The synthesis of various stereoisomers of related compounds, like 3-amino-2-hydroxybutanoic acids, highlights the importance of controlling stereochemistry in the synthesis of such molecules.[4] These early synthetic endeavors laid the groundwork for the more complex, substituted derivatives we see today. The exploration of benzyl-substituted carboxylic acids, such as 2-benzyl butanoic acid, also contributed to the knowledge base required for the synthesis of the target scaffold.[5] The patent literature further reveals the commercial and therapeutic interest in 3-hydroxy-butanoic acid derivatives for various applications, including in pharmaceutical compositions.[6]

Synthetic Methodologies: A Focus on Stereoselectivity

The synthesis of 2-benzyl-3-hydroxybutanoic acid derivatives presents a significant challenge due to the presence of two chiral centers, at the C2 and C3 positions. The ability to control the absolute and relative stereochemistry is paramount for developing compounds with specific biological activities. Several synthetic strategies can be envisioned, drawing from established methods for the synthesis of β-hydroxy acids.

Aldol-Type Reactions

A common and powerful strategy for the formation of β-hydroxy carbonyl compounds is the aldol reaction. In the context of synthesizing 2-benzyl-3-hydroxybutanoic acid, this would involve the reaction of an enolate derived from a 2-benzylalkanoic acid derivative with acetaldehyde.

Aldol_Reaction Enolate of 2-benzylalkanoic acid derivative Enolate of 2-benzylalkanoic acid derivative 2-Benzyl-3-hydroxybutanoic acid derivative 2-Benzyl-3-hydroxybutanoic acid derivative Enolate of 2-benzylalkanoic acid derivative->2-Benzyl-3-hydroxybutanoic acid derivative 1. Reaction Acetaldehyde Acetaldehyde Acetaldehyde->2-Benzyl-3-hydroxybutanoic acid derivative 2. Work-up

Caption: Generalized workflow of an Aldol-type reaction for the synthesis of 2-Benzyl-3-hydroxybutanoic acid derivatives.

To achieve stereocontrol, chiral auxiliaries or asymmetric catalysts can be employed. For instance, using a chiral auxiliary attached to the carboxylic acid would direct the facial selectivity of the enolate attack on the aldehyde.

Reduction of β-Keto Esters

Another prominent method involves the stereoselective reduction of a corresponding 2-benzyl-3-oxobutanoic acid ester.[7] This approach allows for the establishment of the hydroxyl stereocenter in a controlled manner.

Keto_Ester_Reduction 2-Benzyl-3-oxobutanoic acid ester 2-Benzyl-3-oxobutanoic acid ester 2-Benzyl-3-hydroxybutanoic acid ester 2-Benzyl-3-hydroxybutanoic acid ester 2-Benzyl-3-oxobutanoic acid ester->2-Benzyl-3-hydroxybutanoic acid ester Reduction Reducing Agent (e.g., NaBH4, chiral catalyst) Reducing Agent (e.g., NaBH4, chiral catalyst) Reducing Agent (e.g., NaBH4, chiral catalyst)->2-Benzyl-3-hydroxybutanoic acid ester

Caption: Stereoselective reduction of a β-keto ester to a β-hydroxy ester.

The choice of reducing agent is critical for achieving high diastereoselectivity and enantioselectivity. Reagents like sodium borohydride can be used for simple reductions, while more sophisticated catalytic systems, such as those based on ruthenium or rhodium with chiral ligands, can provide excellent stereocontrol.[1]

From Chiral Precursors

A powerful strategy involves starting from readily available chiral molecules. For example, the synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids has been achieved starting from D-gulonic acid γ-lactone and D-glucono-δ-lactone.[4] A similar approach could be envisioned for 2-benzyl-3-hydroxybutanoic acid, where a suitable chiral starting material is modified to introduce the benzyl group and establish the desired stereochemistry.

Experimental Protocol: Stereoselective Synthesis of (R)-2-Benzyl-3-hydroxypropanoic Acid

The following protocol for a related compound, (R)-2-benzyl-3-hydroxypropanoic acid, provides a practical example of a stereoselective synthesis that could be adapted.[1]

Step 1: Formation of the Intermediate Keto-Acid

  • This step would typically involve the reaction of a suitable precursor to generate the corresponding keto-acid.

Step 2: Stereoselective Reduction

  • Dissolve the intermediate keto-acid in a suitable solvent (e.g., methanol or ethanol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride (NaBH₄) portion-wise to reduce the keto group. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Extraction

  • Once the reduction is complete, acidify the reaction mixture to a pH of 2-3 with 1 M HCl.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).

Step 4: Purification

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to yield the crude product.

  • The resulting solid can be further purified by column chromatography or recrystallization to yield the final product with high enantiomeric excess.[1]

Potential Biological Activities and Applications

While the specific biological activities of 2-benzyl-3-hydroxybutanoic acid derivatives are not yet extensively reported, the known activities of structurally related compounds provide valuable insights into their potential applications.

Antimicrobial and Antioxidant Properties

Derivatives of 2-hydroxy benzyl hydrazide have demonstrated significant antibacterial and antioxidant activities.[8][9] For instance, certain derivatives exhibited potent radical scavenging activity and showed promising results against both gram-positive and gram-negative bacteria.[8] This suggests that 2-benzyl-3-hydroxybutanoic acid derivatives, which share the benzyl and hydroxyl functionalities, could be explored for similar properties.

Compound ClassBiological ActivityKey FindingsReference
2-Hydroxy Benzyl HydrazidesAntioxidantSome derivatives showed radical scavenging activity comparable to ascorbic acid.[8]
2-Hydroxy Benzyl HydrazidesAntibacterialCertain compounds exhibited larger zones of inhibition against S. aureus and E. coli than ciprofloxacin.[8]
Neurological and Metabolic Effects

3-Hydroxybutanoic acid is a well-known ketone body that can cross the blood-brain barrier and serves as an alternative energy source for the brain.[3] It also acts as a histone deacetylase (HDAC) inhibitor, which can lead to neuroprotective effects.[3][10] Given the structural similarity, 2-benzyl-3-hydroxybutanoic acid derivatives could potentially modulate neurological pathways or have metabolic effects, although this requires further investigation.

Anti-inflammatory and Cardiovascular Effects

Acylhydrazone derivatives, which contain a similar pharmacophore to some potential derivatives of 2-benzyl-3-hydroxybutanoic acid, have been reported to possess anti-inflammatory and cardiovascular effects.[11] These activities are often attributed to their ability to modulate inflammatory mediators and ion channel activity.[11]

Future Directions and Conclusion

The field of 2-benzyl-3-hydroxybutanoic acid derivatives is ripe for exploration. The development of robust and stereoselective synthetic routes is a key area for future research. A thorough investigation into their biological activities, including antimicrobial, antioxidant, neurological, and anti-inflammatory properties, is warranted. The versatility of the scaffold allows for the creation of diverse libraries of compounds for screening and drug discovery efforts.

References

  • Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids. Journal of the Brazilian Chemical Society.
  • Synthesis of 2-benzyl butanoic acid. PrepChem.com. [Link]

  • 2-Benzyl-3-hydroxybutanoic acid | C11H14O3 | CID 562570. PubChem. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Research Square. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link]

  • 2.2.2.3 Substituted Benzyl Esters. Science of Synthesis.
  • GR3002605T3 - Pharmaceutical compositions containing a derivative of 3-hydroxy-butanoic acid chosen among oligomers of this acid and among esters of this acid or of these oligomers with 1,3-butane-diol.
  • CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • 2-Benzyl-3-hydroxypropanoic acid | C10H12O3 | CID 562345. PubChem. [Link]

  • A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons. ResearchGate. [Link]

  • β-Hydroxybutyric acid. Wikipedia. [Link]

  • Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. ResearchGate. [Link]

  • 2-Benzyl-3-oxobutanoic acid | C11H12O3 | CID 13093868. PubChem. [Link]

  • 2-benzyl-3-hydroxybutanoic acid. GlobalChemMall. [Link]

  • 3 hydroxybutyric acid – Knowledge and References. Taylor & Francis Online. [Link]

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Methodological & Application

Strategic HPLC Method Development for 2-Benzyl-3-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From Diastereomeric Resolution to Enantiomeric Purity

Introduction & Molecule Profiling[1][2]

2-Benzyl-3-hydroxybutanoic acid is a critical chiral building block, often utilized in the synthesis of protease inhibitors and complex natural products. Its structure features two stereogenic centers (C2 and C3), giving rise to four possible stereoisomers: two pairs of enantiomers grouped into syn and anti diastereomers.

Developing a robust analytical control strategy requires a two-tiered approach:

  • Achiral RP-HPLC: To separate synthetic impurities and quantify the diastereomeric ratio (syn vs. anti).

  • Chiral NP-HPLC: To determine the Enantiomeric Excess (% ee) of the specific isomer of interest.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Method
Structure

-hydroxy acid with a benzyl side chain
Dual functionality: Polar (acid/hydroxyl) and Hydrophobic (benzyl).
pKa ~4.4 (Carboxylic Acid)Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on C18.
Chromophore Benzyl GroupPrimary

~210-215 nm (high sensitivity); Secondary

~258 nm (high selectivity).
Solubility Soluble in Alcohols, ACN; Low in WaterSample diluent should match initial mobile phase conditions (e.g., 50:50 Water:ACN).
Method Development Strategy

The following decision tree outlines the logical flow for developing these two coupled methods.

MethodDevStrategy Start Start: 2-Benzyl-3-hydroxybutanoic Acid Goal Define Goal Start->Goal Achiral Goal: Chemical Purity & Diastereomer Ratio Goal->Achiral Chiral Goal: Enantiomeric Excess (ee) Goal->Chiral ModeA Mode: Reversed Phase (C18) Achiral->ModeA CondA pH Control: Acidic (pH 2.0 - 2.5) Suppress -COOH ionization ModeA->CondA Validation Final Validated Methods CondA->Validation Resolution > 2.0 ModeB Mode: Normal Phase (Amylose/Cellulose) Chiral->ModeB CondB Modifier: Hexane/IPA + 0.1% TFA Prevents peak tailing ModeB->CondB CondB->Validation Resolution > 1.5

Figure 1: Strategic workflow distinguishing between achiral purity (diastereomer separation) and chiral purity (enantiomer separation).

Protocol A: Achiral Purity & Diastereomer Separation (RP-HPLC)

Objective: Quantify the main product, separate syn from anti diastereomers, and detect process impurities. Mechanism: The hydrophobic benzyl group drives retention on C18, while the free acid requires pH suppression to prevent peak splitting or early elution.

Chromatographic Conditions
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 215 nm (Quantification), 254 nm (Identification).

  • Injection Volume: 10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurities)
15.04060Linear Gradient (Elute Main Peak)
18.0595Wash (Elute Dimers/Oligomers)
22.0595Hold Wash
22.19010Re-equilibration
28.09010End of Run

Technical Insight: The syn and anti diastereomers possess different physical properties and will separate on a standard C18 column without chiral selectors. Typically, the anti isomer elutes slightly later due to intramolecular hydrogen bonding reducing its effective polarity, though this must be confirmed experimentally with standards.

Protocol B: Chiral Purity (Normal Phase HPLC)

Objective: Determine the enantiomeric excess (e.g., separating


 from 

). Mechanism: Amylose or Cellulose carbamate derivatives form "chiral grooves." The benzyl group of the analyte interacts via

stacking, while the hydroxyl/acid groups interact via hydrogen bonding.

Crucial Note: Because the analyte is a free carboxylic acid, acidic modification of the mobile phase is mandatory . Without it, the acid will ionize or interact non-specifically with the silica backbone, leading to severe peak tailing and loss of resolution.

Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent), 250 x 4.6 mm, 5 µm.

    • Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA).

  • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV @ 254 nm (Aromatic selectivity minimizes baseline noise from TFA).

Separation Logic Diagram

ChiralLogic cluster_warning Critical Control Parameter Analyte Analyte: 2-Benzyl-3-hydroxybutanoic acid PiPi Interaction 1: Benzyl Group (π-π stacking) Analyte->PiPi HBond Interaction 2: -OH & -COOH (H-Bonding) Analyte->HBond Steric Interaction 3: Chiral Cavity Fit Analyte->Steric Sep Enantiomer Separation PiPi->Sep HBond->Sep Steric->Sep TFA 0.1% TFA Additive Effect Protonates -COOH Prevents Tailing TFA->Effect Effect->HBond

Figure 2: Three-point interaction model required for chiral recognition. Note the critical role of TFA in modulating the carboxylic acid moiety.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before running sample batches.

ParameterAcceptance Criteria (Achiral)Acceptance Criteria (Chiral)Rationale
Resolution (

)
> 2.0 (between diastereomers)> 1.5 (between enantiomers)Ensures accurate integration without peak overlap.
Tailing Factor (

)
0.8 – 1.20.8 – 1.5Acidic analytes are prone to tailing; strict control indicates mobile phase pH is correct.
Precision (RSD)

1.0% (n=6 injections)

2.0% (n=6 injections)
Verifies system stability.
Signal-to-Noise > 10 (LOQ)> 10 (LOQ)Critical for detecting minor isomer impurities (< 0.1%).
Troubleshooting Guide
  • Peak Tailing (Both Methods):

    • Cause: Silanol interactions or ionization of the carboxylic acid.

    • Fix: Increase acid concentration in mobile phase (e.g., move from 0.05% to 0.1% TFA). Ensure column is "end-capped" for the Achiral method.

  • Split Peaks (Achiral Method):

    • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% ACN into a high-aqueous initial gradient.

    • Fix: Dissolve sample in 50:50 Water:ACN.

  • Loss of Chiral Resolution:

    • Cause: Column contamination or temperature fluctuation.

    • Fix: Flush chiral column with 100% Ethanol (if immobilized) or 90:10 Hexane:IPA (if coated). Lower temperature to 20°C to increase interaction time.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562570, 2-Benzyl-3-hydroxybutanoic acid. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Gradient Design and pH control).
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Standard industry protocol for Amylose-based separation of acidic compounds). Retrieved from [Link]

  • Bordwell, F. G. pKa Table (Acidity in Water/DMSO). (Reference for Carboxylic Acid pKa ~4.5). Retrieved from [Link]

Sources

Scalable purification techniques for 2-Benzyl-3-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An application note on the scalable purification of 2-Benzyl-3-hydroxybutanoic acid, designed for researchers and drug development professionals.

Application Note & Protocol Guide

Abstract

2-Benzyl-3-hydroxybutanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its structure, containing both hydroxyl and carboxylic acid functional groups along with two stereocenters, presents unique challenges for purification, especially at scale. Effective purification requires not only the removal of synthetic byproducts but also the precise separation of its four possible stereoisomers. This guide provides a detailed examination of scalable purification techniques, including pH-mediated liquid-liquid extraction, diastereomeric salt crystallization for chiral resolution, and preparative chromatography. Each section explains the underlying chemical principles, offers field-proven insights into methodological choices, and presents detailed, step-by-step protocols suitable for process development and scale-up.

Introduction: The Purification Challenge

The efficacy, safety, and regulatory approval of a final active pharmaceutical ingredient (API) are critically dependent on its purity and stereochemical integrity. 2-Benzyl-3-hydroxybutanoic acid (HBBA) possesses two chiral centers, giving rise to two pairs of enantiomers: (2R, 3R)/(2S, 3S) and (2R, 3S)/(2S, 3R). A synthetic route may produce a mixture of these diastereomers, each as a racemate. Therefore, a robust purification strategy must address two distinct objectives:

  • Chemical Purification: Removal of unreacted starting materials, reagents, and side-products.

  • Stereochemical Purification (Resolution): Separation of the desired stereoisomer from the others.

This document outlines a multi-stage approach, beginning with bulk purification via extraction and culminating in high-resolution techniques like crystallization to achieve high chemical and enantiomeric purity.

Physicochemical Properties & Strategic Implications

Understanding the molecule's properties is foundational to designing an effective purification workflow. The interplay between the hydrophobic benzyl group and the hydrophilic carboxylic acid and hydroxyl groups governs its solubility and chromatographic behavior.

PropertyValueImplication for Purification
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol [3]Influences diffusion rates and behavior in mass-sensitive separations.
pKa (Carboxylic Acid) ~4-5 (Estimated)Crucial for pH-driven liquid-liquid extraction. The molecule is ionized and water-soluble at pH > 6 and neutral and organic-soluble at pH < 3.
XLogP3 1.5[3]Indicates moderate hydrophobicity, suitable for reverse-phase chromatography and extraction with common organic solvents.
Functional Groups Carboxylic Acid, HydroxylProvides handles for derivatization, salt formation (for crystallization), and strong interactions with polar stationary phases in chromatography.

Overall Purification Workflow

A successful scalable purification strategy typically integrates multiple techniques in a logical sequence. The initial steps are designed to handle large volumes and remove bulk impurities, while later stages refine the product to meet final specifications.

G cluster_0 Crude Crude Synthetic Mixture (HBBA Isomers + Impurities) LLE Liquid-Liquid Extraction (pH-Mediated) Crude->LLE Bulk Impurity Removal Evap1 Solvent Evaporation LLE->Evap1 Diastereomers Diastereomeric Mixture (Racemic) Evap1->Diastereomers Crystallization Diastereomeric Salt Crystallization Diastereomers->Crystallization Chiral Resolution Liberation Acid Liberation (from Salt) Crystallization->Liberation Final Enantiomerically Pure HBBA Liberation->Final

Caption: Integrated workflow for the purification and resolution of HBBA.

Method 1: Liquid-Liquid Extraction (LLE) for Bulk Purification

Principle: This technique leverages the pH-dependent solubility of the carboxylic acid to separate it from neutral or basic impurities. At a pH well above its pKa, the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt. At a pH well below its pKa, it is protonated and preferentially partitions into an organic solvent.[4][5]

Protocol: pH-Mediated Acid-Base Extraction

Objective: To isolate the acidic HBBA from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with good product solubility, such as ethyl acetate or methyl tert-butyl ether (MTBE). A typical starting ratio is 1:10 w/v (crude mass:solvent volume).

  • Basic Extraction: Transfer the organic solution to a separatory funnel or reactor. Add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.

    • Causality: A bicarbonate or carbonate base is strong enough to deprotonate the carboxylic acid but generally not the hydroxyl group, making it selective. It is preferred over stronger bases like NaOH, which can promote side reactions.

  • Mixing & Separation: Agitate the biphasic mixture thoroughly to ensure complete acid-base reaction. Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of HBBA.

  • Repeat Extraction: Perform a second extraction on the organic layer with fresh aqueous base to maximize recovery. Combine the aqueous extracts.

  • Organic Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any entrained neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 1-2 M hydrochloric acid (HCl) with stirring until the pH is ~2. The protonated HBBA will often precipitate or form an oil.

    • Causality: Lowering the pH well below the pKa ensures complete protonation, minimizing product loss in the aqueous phase during the subsequent back-extraction.

  • Back-Extraction: Add a fresh portion of the organic solvent (e.g., ethyl acetate) to the acidified mixture and agitate to extract the neutral HBBA back into the organic phase.[6][7]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the chemically purified, but still stereoisomerically mixed, HBBA.

Method 2: Diastereomeric Salt Crystallization for Chiral Resolution

Principle: This classical and highly scalable method is the cornerstone for resolving racemic carboxylic acids.[8] The racemic HBBA mixture is reacted with a single enantiomer of a chiral amine (the resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing one to be selectively crystallized from a suitable solvent system.[1][9]

G Racemate Racemic Acid (R-Acid + S-Acid) Agent + Chiral Base (R-Base) Salts Diastereomeric Salts (R-Acid-R-Base) (S-Acid-R-Base) Agent->Salts Crystallize Fractional Crystallization Salts->Crystallize Solid Less Soluble Salt (e.g., R-Acid-R-Base) Crystallize->Solid Liquid More Soluble Salt (in Mother Liquor) Crystallize->Liquid

Sources

Application Note: Stereoselective Purification and Recrystallization of 2-Benzyl-3-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

2-Benzyl-3-hydroxybutanoic acid represents a classic "aldol" structural motif, featuring two contiguous stereocenters (C2 and C3). In drug development, this scaffold often serves as a chiral building block for polyketide antibiotics, statins, and protease inhibitors.

The primary challenge in purifying this compound is not merely removing gross impurities, but diastereomeric enrichment . The synthetic route—typically an aldol condensation or reduction of a


-keto ester—often yields a mixture of syn and anti diastereomers.
The Physicochemical Challenge
  • Amphiphilicity: The molecule contains a lipophilic benzyl tail and a polar hydrophilic head (carboxylic acid + secondary alcohol). This duality complicates solvent selection; water is too polar, while pure hydrocarbons (like pentane) often fail to dissolve the polar head group even at boiling.

  • Hydrogen Bonding: Extensive intermolecular H-bonding (dimerization of acids) increases the risk of "oiling out" (liquid-liquid phase separation) rather than discrete crystallization.

This protocol details a Two-Solvent Recrystallization strategy designed to leverage the solubility differential between diastereomers, ensuring high chemical purity (>98%) and diastereomeric ratios (dr > 20:1).

Solvent System Selection Strategy

For


-hydroxy acids possessing a benzyl group, a single-solvent system is rarely sufficient. We utilize a Good Solvent / Anti-Solvent  pair.
Solvent RoleRecommended SolventPhysicochemical Justification
Good Solvent Ethyl Acetate (EtOAc) Dissolves the polar carboxylic/hydroxyl motif via H-bond acceptance; moderate boiling point (77°C) allows safe heating.
Anti-Solvent Hexanes (or Heptane) Non-polar; interacts favorably with the benzyl group but forces the polar head groups to aggregate and crystallize upon cooling.
AlternativeTolueneUseful if the compound is highly soluble; aromatic

-stacking with the benzyl group can sometimes yield specific polymorphs.

Critical Insight: Avoid alcohols (MeOH, EtOH) as primary solvents if esterification side-reactions are a concern during prolonged heating, although they are excellent for solubility.

Detailed Protocol: Two-Solvent Recrystallization

Phase A: Dissolution and Hot Filtration

Objective: Create a saturated solution free of insoluble particulate matter.

  • Preparation: Place the crude solid (e.g., 10 g) in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Primary Dissolution: Add Ethyl Acetate (approx. 2-3 mL per gram of solid) and heat to a gentle reflux on a stirring hotplate.

    • Note: If the solid does not dissolve completely, add EtOAc in 0.5 mL increments. Do not add a large excess.

  • Hot Filtration: If insoluble particles (dust, catalyst residues) are visible, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper or a sintered glass frit.

    • Why Pre-warm? Prevents premature crystallization on the filter, which causes yield loss.

Phase B: The Cloud Point (Nucleation Setup)

Objective: Establish the metastable zone width.

  • Re-heating: Return the filtrate to the hotplate and bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add Hexanes dropwise down the side of the flask or via an addition funnel.

  • The Cloud Point: Continue adding Hexanes until a faint, persistent turbidity (cloudiness) appears and does not dissolve instantly.

  • Clearing: Add Ethyl Acetate dropwise (very slowly) just until the solution becomes clear again.

    • Status Check: You now have a saturated solution near the boiling point in a binary solvent system.

Phase C: Controlled Crystallization

Objective: Maximize diastereomeric purity.

  • Ambient Cooling: Remove the flask from the heat source. Place it on a cork ring or wood block (insulator). Allow it to cool to room temperature undisturbed for 2–3 hours.

    • Scientific Integrity: Rapid cooling (e.g., ice bath immediately) traps impurities and the unwanted diastereomer in the crystal lattice. Slow cooling promotes "Ostwald Ripening," where larger, purer crystals grow at the expense of smaller, impure ones.

  • Seeding (Optional but Recommended): If no crystals form at 35–40°C, add a single seed crystal of pure material. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Final Cooling: Once a heavy crop of crystals exists at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

Phase D: Isolation and Drying[2][3]
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the filter cake with a cold mixture of Hexane:EtOAc (3:1 ratio).

    • Caution: Do not use pure EtOAc, as it will redissolve your product.

  • Drying: Dry the solid in a vacuum oven at 40°C overnight to remove solvent inclusions.

Process Visualization

Diagram 1: Recrystallization Workflow

The following diagram illustrates the critical temperature and solvent manipulation steps.

RecrystallizationWorkflow Start Crude 2-Benzyl-3-hydroxybutanoic acid Dissolve Dissolve in boiling EtOAc (Min. Volume) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter CloudPoint Add Hexanes (Anti-Solvent) until persistent turbidity Filter->CloudPoint Clear Add drops of EtOAc until clear CloudPoint->Clear Cooling Slow Cool to RT (3 hrs) *Critical for Stereopurity* Clear->Cooling IceBath Ice Bath (0°C, 1 hr) Cooling->IceBath Isolate Vacuum Filtration & Wash IceBath->Isolate Final Pure Diastereomer (>98% purity) Isolate->Final

Caption: Step-by-step workflow for the two-solvent recrystallization process. Blue nodes indicate heating/solvent manipulation; Green nodes indicate cooling/crystallization.

Diagram 2: Troubleshooting Logic (Oiling Out)

"Oiling out" is the most common failure mode for hydroxy acids. Use this logic tree to recover.

Troubleshooting Issue Problem: Oiling Out? CheckTemp Is solution too hot? Issue->CheckTemp Yes CheckSolv Is Anti-Solvent ratio too high? CheckTemp->CheckSolv No Remedy1 Re-heat to boil, add more EtOAc CheckTemp->Remedy1 Yes CheckSolv->Remedy1 Yes Remedy2 Add Seed Crystal at Cloud Point CheckSolv->Remedy2 No Remedy3 Vigorous Stirring (induce nucleation) Remedy2->Remedy3

Caption: Decision matrix for addressing "oiling out" (liquid-liquid phase separation) during cooling.

Validation & Analysis

To verify the success of the recrystallization, the following analytical metrics are required.

MethodParameterAcceptance Criteria
1H NMR PurityAbsence of solvent peaks (EtOAc singlets at 2.0 ppm) and starting material.
HPLC (Chiral) Diastereomeric Ratio (dr)> 20:1 (Target diastereomer vs. impurity).
Melting Point RangeSharp range (< 2°C width). Broad range indicates mixed diastereomers.

Mechanistic Note on dr Enrichment: The anti and syn diastereomers of 2-benzyl-3-hydroxybutanoic acid possess different lattice energies. Typically, the anti isomer packs more efficiently due to minimized steric clash between the benzyl and methyl groups, leading to a higher melting point and lower solubility. Recrystallization preferentially precipitates the thermodynamically stable crystal form.

References

  • General Recrystallization Theory

    • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link

  • Two-Solvent Protocols

    • Massachusetts Institute of Technology (MIT). 7.6. Two-Solvent Recrystallization Guide. Link

  • Purification of Hydroxy Acids

    • Organic Syntheses.

      
      -Hydroxy Acids. Org. Synth. Coll. Vol. 1, p. 321. Link
      
  • Stereochemical Separation

    • National Institutes of Health (NIH). Enantiomeric separation and discrimination of 2-hydroxy acids. Link

Sources

Application Note: Strategic Synthesis of HIV Protease Inhibitors via the 2-Benzyl-3-hydroxybutanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the synthesis of HIV protease inhibitors utilizing the 2-Benzyl-3-hydroxybutanoic acid scaffold.

Executive Summary & Scientific Rationale

The development of HIV protease inhibitors (PIs) remains a cornerstone of antiretroviral therapy (ART).[1] The efficacy of these drugs hinges on their ability to mimic the tetrahedral transition state of the viral protease's natural substrate—typically the phenylalanine-proline or phenylalanine-glycine cleavage site.

This guide focuses on a high-value chiral building block: 2-Benzyl-3-hydroxybutanoic acid .

While classic PIs like Saquinavir often utilize hydroxyethylamine isosteres derived directly from amino acids, the 2-benzyl-3-hydroxy scaffold offers a distinct advantage: it provides a versatile platform for synthesizing hydroxyethylene isosteres. In this motif, the labile peptide bond is replaced by a non-hydrolyzable hydroxy-carbon chain, with the C2-benzyl group serving as the critical P1 hydrophobic recognition element that anchors the inhibitor into the enzyme's S1 subsite.

Key Mechanistic Advantages
  • Transition State Mimicry: The C3-hydroxyl group mimics the transition-state oxyanion, forming essential hydrogen bonds with the catalytic Asp25/Asp25' residues of the HIV protease.

  • Stereochemical Control: The biological activity is strictly dependent on the

    
     or 
    
    
    
    configuration. This protocol utilizes the Evans Aldol methodology to ensure diastereomeric purity
    
    
    .
  • Modularity: The "butanoic" methyl terminus (C4) allows for the introduction of P1' constraints or further chain extension.

Retrosynthetic Analysis

To understand the utility of 2-Benzyl-3-hydroxybutanoic acid, we must visualize its placement within a generic protease inhibitor structure.

Retrosynthesis Target Generic HIV Protease Inhibitor (Hydroxyethylene Isostere) Core Core Scaffold (2-Benzyl-3-hydroxy motif) Target->Core Side Chain Decoration Precursor 2-Benzyl-3-hydroxybutanoic Acid Core->Precursor Amide Coupling / Extension SM1 Hydrocinnamoyl Derivative (P1 Benzyl Source) Precursor->SM1 Evans Aldol SM2 Acetaldehyde (C3-C4 Backbone) Precursor->SM2 Evans Aldol

Figure 1: Retrosynthetic disconnection showing the assembly of the inhibitor core from simple precursors via the key acid intermediate.

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of (2R,3S)-2-Benzyl-3-hydroxybutanoic Acid

Objective: Synthesize the chiral acid core with high diastereoselectivity using an Evans Oxazolidinone auxiliary.

Reagents & Materials
  • Starting Material: Hydrocinnamoyl chloride (CAS: 102-92-1)

  • Chiral Auxiliary: (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

  • Electrophile: Acetaldehyde (freshly distilled)

  • Base: Lithium Diisopropylamide (LDA) or TiCl4/DIPEA (for "Soft Enolization")

  • Solvents: Anhydrous THF, Dichloromethane (DCM)

Step-by-Step Methodology

1. Acylation of the Chiral Auxiliary

  • Dissolve (S)-4-Benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78°C under nitrogen.

  • Add n-BuLi (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to form the lithiated species.

  • Add Hydrocinnamoyl chloride (1.1 eq) slowly. The benzyl group of the acid will eventually become the C2-benzyl substituent.

  • Warm to 0°C and stir for 2 hours. Quench with saturated NH₄Cl.

  • Validation: TLC should show complete consumption of the oxazolidinone. Isolate the imide product via flash chromatography (Hexanes/EtOAc).

2. Asymmetric Aldol Reaction (The Critical Step) This step establishes the C2 and C3 stereocenters.

  • Dissolve the acylated imide (from Step 1) in dry DCM at 0°C.

  • Add TiCl₄ (1.05 eq) followed by DIPEA (1.1 eq) to generate the titanium enolate. The titanium chelation ensures the Z-enolate forms, which dictates the syn-aldol selectivity.

  • Stir for 1 hour at 0°C to ensure complete enolization.

  • Cool the reaction to -78°C .

  • Add Acetaldehyde (1.2 eq) dropwise.

    • Note: Acetaldehyde is volatile; use a pre-cooled syringe.

  • Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with DCM. Wash organic layers with 1N HCl (to remove amine salts) and brine. Dry over MgSO₄.

  • Purification: Flash chromatography on silica gel.

    • Target: The major diastereomer (Syn-Aldol product).[2]

    • Data Check: ¹H NMR should show a characteristic doublet of doublets for the C3 proton with a small coupling constant (

      
       Hz) indicative of syn geometry.
      

3. Hydrolytic Cleavage of the Auxiliary

  • Dissolve the purified aldol adduct in THF/H₂O (3:1) at 0°C.

  • Add LiOH (2.0 eq) and H₂O₂ (30%, 4.0 eq). The peroxide aids in cleaving the imide without racemizing the alpha-center.

  • Stir at 0°C for 3 hours.

  • Quench: Add Na₂SO₃ (1.5 eq) to destroy excess peroxide (Check with starch-iodide paper).

  • Isolation: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate.

  • Product: (2R,3S)-2-Benzyl-3-hydroxybutanoic acid.

Protocol B: Quality Control & Validation

To ensure the material is suitable for drug synthesis, rigorous QC is required.

ParameterMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, CDCl₃)Signals:

7.2 (Ph), 4.1 (CH-OH), 2.8 (CH-Bn), 1.2 (CH₃).
Purity HPLC (C18 Column)

Area under curve (AUC).
Stereochemistry Chiral HPLC / Optical Rotation

diastereomeric excess (de).
Residual Solvent GC-HeadspaceTHF

, DCM

ppm.

Self-Validating Check:

  • If the coupling constant

    
     in NMR is 
    
    
    
    Hz, you have likely formed the anti-aldol product (wrong isomer).
  • Corrective Action: Check the TiCl₄ quality or reaction temperature; ensure strictly anhydrous conditions.

Pathway Visualization: From Acid to Inhibitor

The following diagram illustrates the transformation of the synthesized acid into a functional protease inhibitor core.

Workflow Acid (2R,3S)-2-Benzyl-3- hydroxybutanoic Acid Protection 1. TBS Protection (OH) 2. Amide Coupling Acid->Protection TBSCl, Imidazole Intermediate Protected Amide Intermediate Protection->Intermediate Amine Coupling Cyclization Epoxide Formation or Isostere Assembly Intermediate->Cyclization Activation Final HIV Protease Inhibitor (e.g., Indinavir Analog) Cyclization->Final Deprotection

Figure 2: Forward synthesis workflow converting the chiral acid into the bioactive inhibitor.

Troubleshooting & Expert Insights

The "Epimerization Trap"

Issue: Loss of stereochemical integrity at the C2 position (alpha to carbonyl) during hydrolysis. Cause: The C2 proton is acidic. Strong bases or prolonged reaction times can cause epimerization. Solution: Use the LiOH/H₂O₂ method described in Protocol A. The hydroperoxide anion is more nucleophilic than basic, attacking the carbonyl faster than it removes the alpha-proton.

Scaling the Reaction

For multigram scales, the Evans Auxiliary is expensive. Alternative: Consider Noyori Asymmetric Hydrogenation .

  • Synthesize the

    
    -keto ester: Ethyl 2-benzyl-3-oxobutanoate.
    
  • Perform dynamic kinetic resolution (DKR) hydrogenation using a Ru(BINAP) catalyst.

  • This yields the syn-hydroxy ester directly in high yield and ee.

References

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society. Link

  • Ghosh, A. K., et al. (2016). "Structure-based Design of HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. Link

  • Dorsey, B. D., et al. (1994). "Synthesis and evaluation of hydroxyethylene isostere inhibitors of HIV-1 protease." Journal of Medicinal Chemistry. Link

  • Reider, P. J. (1997). "Advances in the Synthesis of HIV Protease Inhibitors." Chimia. (Contextualizing the industrial scale-up of Indinavir/Crixivan).

Sources

Application Note & Protocols: Strategic Incorporation of 2-Benzyl-3-hydroxybutanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Note and Protocol for the Solid-phase peptide synthesis using 2-Benzyl-3-hydroxybutanoic acid.

Abstract

The incorporation of non-proteinogenic building blocks into peptides is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as stability, conformation, and receptor affinity[1]. This guide provides a comprehensive framework for the solid-phase peptide synthesis (SPPS) of peptides modified with 2-Benzyl-3-hydroxybutanoic acid, a sterically hindered β-hydroxy acid. Due to the absence of a primary amine, this molecule is incorporated as an N-terminal capping agent. We address the primary challenges associated with this modification, namely the synthesis of a suitably protected building block and the sterically demanding coupling reaction on the solid support. This document details field-proven protocols for the orthogonal protection of the hydroxy acid, its efficient coupling to a resin-bound peptide, and subsequent cleavage and deprotection, providing researchers with a robust methodology for creating novel peptidomimetics.

Introduction: The Challenge of Hindered & Functionalized Building Blocks

Solid-phase peptide synthesis, particularly utilizing the Fmoc/tBu orthogonal protection strategy, is a mature and powerful technology for the routine assembly of peptides[2][3]. The core principle of orthogonality allows for the selective removal of the temporary N-terminal Fmoc protecting group under basic conditions, while acid-labile side-chain protecting groups (like tBu) remain intact until the final cleavage step[4][].

The true challenge and opportunity in SPPS arise when incorporating unconventional monomers. Sterically hindered amino acids, such as α,α-disubstituted or N-methylated residues, are known to significantly slow down coupling kinetics, often leading to incomplete reactions and deletion sequences[6][7][8]. 2-Benzyl-3-hydroxybutanoic acid presents a dual challenge:

  • Steric Hindrance: The presence of a bulky benzyl group on the α-carbon and a methyl group on the β-carbon creates a sterically demanding environment around the carboxyl group, impeding its approach to the N-terminal amine of the peptide chain[7].

  • Side-Chain Functionality: The secondary hydroxyl group is a nucleophile that can compete with the N-terminal amine during the coupling step, leading to O-acylation and the formation of undesired ester-linked side products. Therefore, this hydroxyl group requires robust protection that is orthogonal to the Fmoc-based strategy[9].

This guide provides a systematic approach to overcome these challenges, beginning with the preparation of the necessary protected building block.

Part I: Preparation of the Key Building Block: 2-Benzyl-3-(O-tert-butyl)-hydroxybutanoic Acid

As 2-Benzyl-3-hydroxybutanoic acid is not commercially available with the necessary protecting groups for SPPS, its preparation is the critical first step. We propose a tert-butyl (tBu) ether for protecting the hydroxyl group, as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final step[10][11].

Protocol 2.1: Synthesis of 2-Benzyl-3-(O-tert-butyl)-hydroxybutanoic Acid

Causality: The tert-butylation of the hydroxyl group is essential to prevent its participation in side reactions during peptide coupling. The use of a strong acid catalyst with isobutene is a standard method for forming tBu ethers.

Materials:

  • 2-Benzyl-3-hydroxybutanoic acid[12]

  • Dichloromethane (DCM), anhydrous

  • Isobutene (condensed into a graduated cylinder at low temperature)

  • Sulfuric acid, concentrated

  • Sodium bicarbonate, saturated solution

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Benzyl-3-hydroxybutanoic acid (1.0 eq) in anhydrous DCM in a pressure-rated flask.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Carefully add condensed isobutene (10-15 eq).

  • Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

  • Seal the flask tightly and allow it to warm to room temperature. Stir for 24-48 hours behind a blast shield.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the flask back to 0°C before carefully opening it to release excess pressure.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the resulting crude oil by silica gel column chromatography to yield the pure protected acid.

  • Quality Control: Confirm the structure and purity of the product, 2-Benzyl-3-(O-tBu)-hydroxybutanoic acid, by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part II: Solid-Phase Synthesis and Incorporation Protocol

This section details the assembly of the peptide chain on a solid support, followed by the crucial N-terminal capping step with the prepared hydroxy acid.

Overall SPPS Workflow

The synthesis follows the standard Fmoc/tBu strategy, with a specialized final coupling step.

SPPS_Workflow cluster_cycle Peptide Elongation (n cycles) Deprotection Fmoc Deprotection Wash1 Wash Deprotection->Wash1 Piperidine/DMF Coupling Amino Acid Coupling Wash1->Coupling DMF Wash2 Wash Coupling->Wash2 Fmoc-AA-OH, Coupling Reagent Wash2->Deprotection Next Cycle Final_Coupling Final Coupling: Protected Hydroxy Acid Wash2->Final_Coupling Final Cycle Start Start: Swell Resin Start->Deprotection Cleavage Cleavage & Global Deprotection Final_Coupling->Cleavage TFA Cocktail Purify Purification & Analysis Cleavage->Purify

Caption: General workflow for SPPS incorporating the final hydroxy acid cap.

Materials and Reagents
  • Resin: Rink Amide or Wang resin pre-loaded with the C-terminal amino acid.

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., -tBu, -Boc, -Trt).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: See Table 1 for recommendations.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent: Cold diethyl ether.

Protocol: Peptide Elongation (Standard Cycles)
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel[3].

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 3 minutes, drain, and repeat with a second 10-minute treatment[3].

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-amino acid (3-5 eq) with a coupling reagent (e.g., HBTU, 0.95 eq relative to AA) and DIPEA (2 eq relative to coupling reagent) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin and agitate for 30-60 minutes. c. QC Check: Perform a Kaiser test. A blue bead color indicates a complete reaction (no free amines). If the test is positive (yellow/brown beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Return to step 2 for the next amino acid in the sequence.

Protocol: Final N-Terminal Capping

Causality: The steric bulk of 2-Benzyl-3-(O-tBu)-hydroxybutanoic acid necessitates the use of a more powerful coupling reagent and potentially longer reaction times or double coupling to drive the reaction to completion[13][14][15]. Standard reagents like HBTU may be insufficient[7].

Table 1: Recommended Coupling Reagents for Hindered Couplings

ReagentFull NameClassRationale for Use
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid HexafluorophosphateAminiumHigh reactivity, excellent for hindered couplings, forms highly reactive OAt esters. Preferred choice.[14][15]
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/N,N,N',N'-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphateAminiumMore reactive than HBTU due to the electron-withdrawing chlorine atom, good for difficult sequences.[13]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUroniumHigh efficiency comparable to HATU, with improved safety profile as it does not contain explosive HOBt/HOAt derivatives.[15][16]

Procedure:

  • After the final Fmoc deprotection and washing of the completed peptide chain, confirm the presence of free amines with a positive Kaiser test.

  • In a separate vial, dissolve 2-Benzyl-3-(O-tBu)-hydroxybutanoic acid (3-5 eq relative to resin loading) in DMF.

  • Add the chosen coupling reagent (e.g., HATU, 0.95 eq relative to the acid) and DIPEA (2 eq relative to HATU).

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated solution to the peptide-resin.

  • Agitate for an extended period, typically 2-4 hours. Microwave-assisted synthesis can significantly accelerate this step[6].

  • QC Check: Perform a Kaiser test. The test should be negative (blue beads), indicating the absence of free primary amines.

  • If the Kaiser test is still positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated acid ("double coupling").

  • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x), DCM (3x), and finally Methanol (3x) to shrink the resin.

  • Dry the peptide-resin under high vacuum for at least 4 hours.

Caption: Final coupling of the protected hydroxy acid to the peptide chain.

Part III: Cleavage, Deprotection, and Purification

The final step liberates the peptide from the solid support and removes all acid-labile side-chain protecting groups, including the tBu ether on our capping group.

Protocol 4.1: TFA Cleavage and Peptide Precipitation

Causality: TFA is a strong acid that cleaves the linker attaching the peptide to the resin and simultaneously removes acid-labile protecting groups[17][18]. Scavengers like TIS are crucial to trap the highly reactive carbocations (e.g., tBu⁺) generated during deprotection, preventing them from modifying sensitive residues like Tryptophan or Methionine[11].

  • Place the dry peptide-resin in a suitable flask.

  • Add the cleavage cocktail (e.g., 10 mL per gram of resin). A standard cocktail is 95% TFA / 2.5% Water / 2.5% TIS .

  • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Analysis

The crude product should be purified and analyzed to ensure the correct product has been synthesized.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.

  • Analysis: The identity and purity of the final peptide should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Positive Kaiser test after final coupling 1. Insufficient coupling time. 2. Inefficient coupling reagent. 3. Degradation of reagents.1. Extend the coupling time to 4-6 hours. 2. Switch to a more potent coupling reagent like HATU or COMU. 3. Perform a double coupling with fresh reagents. 4. Use microwave-assisted synthesis to improve kinetics[6].
Deletion peptide observed in MS Incomplete Fmoc deprotection or coupling in a previous cycle.Ensure complete deprotection (two piperidine treatments) and coupling (monitor with Kaiser test) at every cycle during the peptide elongation phase.
Side product with +56 Da in MS Incomplete removal of the tBu protecting group from the hydroxy acid during cleavage.1. Extend the TFA cleavage time to 4 hours. 2. Ensure the cleavage cocktail is fresh.

References

  • Merck KGaA. (n.d.). Novabiochem® Coupling reagents.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • Iris Biotech GmbH. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Srivastava, K. S. (2014). Method and compositions for removing acid-labile protecting groups. Google Patents.
  • BenchChem. (2025). An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Miller, S. J., et al. (n.d.). N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. RSC Publishing.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
  • Vedejs, E., & Lin, S. (1994). Protecting Groups in Peptide Synthesis. In Methods in Molecular Biology, vol. 35. Humana Press.
  • ACS Publications. (n.d.). Preparation of a protected (2S,3S)-.beta.-hydroxyaspartic acid suitable for solid-phase peptide synthesis. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). A gradative deprotection strategy for the solid-phase synthesis of peptide amide.... The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Preparation of sterically hindered peptides using trifluoroacetyl protection.... Chemical Communications.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Seebach, D., et al. (2001). Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry.
  • El-Faham, A., & Albericio, F. (2018).
  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation.
  • Frontiers Media S.A. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • National Center for Biotechnology Information. (n.d.). 2-Benzyl-3-hydroxybutanoic acid. PubChem.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.

Sources

Troubleshooting & Optimization

Improving diastereomeric ratio in 2-Benzyl-3-hydroxybutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-Benzyl-3-hydroxybutanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling diastereoselectivity in this critical synthesis. Here, we provide in-depth answers to frequently asked questions, a practical troubleshooting guide for common experimental issues, and detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What is 2-Benzyl-3-hydroxybutanoic acid, and why is controlling its stereochemistry so important?

A1: 2-Benzyl-3-hydroxybutanoic acid is a β-hydroxy acid containing two adjacent stereocenters.[1] This structure is a valuable chiral building block in the synthesis of more complex molecules, including various natural products and pharmaceutical agents. The spatial arrangement of the benzyl and hydroxyl groups (its diastereomeric form) can dramatically influence the biological activity, efficacy, and toxicological profile of the final compound. Therefore, achieving a high diastereomeric ratio (d.r.)—the predominance of one diastereomer over the others—is crucial for producing a safe and effective active pharmaceutical ingredient (API).

Q2: What are the primary synthetic strategies for preparing 2-Benzyl-3-hydroxybutanoic acid with high diastereoselectivity?

A2: The most common and effective strategy is the aldol reaction, which forms the core carbon-carbon bond and sets the two contiguous stereocenters. Key approaches to control the diastereoselectivity include:

  • Chiral Auxiliary-Mediated Reactions: This is one of the most reliable methods. A chiral auxiliary, such as an Evans oxazolidinone, is temporarily attached to the propanoyl precursor.[2][3] The auxiliary sterically directs the approach of the aldehyde (acetaldehyde) to the enolate, leading to a highly predictable formation of one diastereomer.[2][4]

  • Substrate-Controlled Reactions: In some cases, existing chirality within the starting materials can direct the stereochemical outcome of the reaction.[5] This is often employed in the synthesis of complex natural products where fragments are coupled late-stage.

  • Catalytic Asymmetric Reactions: This approach uses a chiral catalyst to influence the transition state of the reaction between an achiral enolate and an aldehyde. While powerful, developing a highly selective catalyst for a specific substrate can be challenging.

Q3: How is the diastereomeric ratio (d.r.) of the product mixture determined?

A3: The d.r. is typically measured using analytical techniques that can differentiate between the diastereomers. The most common methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the first line of analysis. The protons on the carbon backbone of the different diastereomers are in slightly different chemical environments, resulting in distinct signals. The ratio of the integrals for these unique peaks corresponds directly to the diastereomeric ratio.[6]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can often separate diastereomers, allowing for precise quantification of the mixture.

  • Gas Chromatography (GC): For volatile derivatives of the product, GC with a suitable chiral column can be used to separate and quantify the diastereomers.[6]

Q4: What is the difference between syn and anti diastereomers in the context of this synthesis?

A4: In the context of an aldol product like 2-Benzyl-3-hydroxybutanoic acid, syn and anti describe the relative stereochemistry of the substituents on the C2 (α) and C3 (β) carbons. When drawing the carbon backbone in a zig-zag conformation:

  • Syn Diastereomer: The substituents (in this case, the benzyl group at C2 and the hydroxyl group at C3) are on the same side of the carbon backbone.

  • Anti Diastereomer: The substituents are on opposite sides of the carbon backbone.

The Evans aldol reaction, for instance, is particularly well-known for reliably producing syn products.[2]

Troubleshooting Guide: Improving Diastereomeric Ratio

This section addresses common issues encountered during the synthesis and provides actionable solutions based on established chemical principles.

Problem 1: Poor Diastereomeric Ratio (d.r. < 80:20)
  • Symptom: Your reaction yields a mixture of diastereomers with low selectivity, approaching a 1:1 ratio.

  • Underlying Cause: This indicates a small energy difference between the transition states leading to the syn and anti products, suggesting the reaction is not under sufficient kinetic control.

  • Solutions:

SolutionRationale & Explanation
Lower Reaction Temperature Reducing the temperature can amplify small energy differences between competing transition states. According to the Eyring equation, lower temperatures make the reaction more sensitive to activation energy differences, thus favoring the lower-energy pathway and improving selectivity. It is often the first and most effective parameter to adjust.[6]
Change the Solvent Solvent polarity and coordinating ability can significantly stabilize or destabilize the transition states. For boron-mediated aldol reactions, a switch from a more coordinating solvent like THF to a non-coordinating one like dichloromethane (DCM) can enhance the rigidity of the Zimmerman-Traxler transition state, leading to higher selectivity.[7] It is advisable to screen a range of aprotic solvents (e.g., DCM, Toluene, Pentane).
Vary the Lewis Acid In chiral auxiliary-mediated reactions, the Lewis acid is crucial for forming a rigid, chelated transition state. Boron triflates (e.g., Bu₂BOTf) are common for generating Z-enolates which lead to syn products.[2][3] Titanium-based Lewis acids (e.g., TiCl₄) can sometimes favor different enolate geometries or transition states.
Check Reagent Purity Impurities, especially water, can quench the enolate or interfere with the Lewis acid, leading to a poorly organized, non-selective background reaction. Ensure all reagents are pure and solvents are rigorously dried.
Problem 2: The Major Product is the Undesired Diastereomer
  • Symptom: The reaction is selective, but it produces the wrong diastereomer (e.g., you want the anti product but get the syn).

  • Underlying Cause: The chosen synthetic method inherently favors the formation of the observed diastereomer. For example, the standard Evans aldol protocol is strongly biased towards producing syn products.[2]

  • Solutions:

SolutionRationale & Explanation
Switch Chiral Auxiliary To access the anti aldol product, one can use a complementary chiral auxiliary. For example, methods developed by Abiko using norephedrine-derived auxiliaries are known to favor the formation of 1,2-anti products.[8]
Change Enolate Geometry The stereochemical outcome is directly linked to the geometry of the enolate (E vs. Z). Z-enolates typically lead to syn products, while E-enolates lead to anti products.[2] The choice of base and Lewis acid can influence enolate geometry. For example, using lithium diisopropylamide (LDA) in THF often generates E-enolates from esters.
Alter Reaction Conditions In some specific systems, reaction conditions like solvent and temperature can completely reverse diastereoselectivity. For instance, a study on the aldol reaction of methyl phenylacetate showed that in CH₂Cl₂, the reaction favors the anti product at -78 °C but the syn product at room temperature.[7]
Problem 3: Difficulty in Separating Diastereomers
  • Symptom: You have a mixture of diastereomers, but they are difficult to separate by standard column chromatography.

  • Underlying Cause: Diastereomers can have very similar physical properties (like polarity), making them co-elute during chromatography.

  • Solutions:

SolutionRationale & Explanation
Recrystallization Diastereomers have different crystal packing energies and solubilities. If the product is crystalline, careful recrystallization from a suitable solvent system can enrich or completely isolate the less-soluble diastereomer.
Formation of Diastereomeric Salts This is a classical and powerful resolution technique. The mixture of acidic products can be reacted with a single enantiomer of a chiral base (e.g., cinchonidine, (R)-1-phenylethylamine).[9][10][11] This creates a new mixture of diastereomeric salts, which now have significantly different physical properties and can often be separated by crystallization.[9][11] The desired diastereomer can then be recovered by treating the isolated salt with acid.
Derivatization Converting the hydroxyl or carboxyl group into a bulkier derivative (e.g., a benzoate ester) can alter the molecule's conformation and polarity, potentially increasing the separation factor on a chromatography column.

Visualizations and Workflow Diagrams

The following diagrams illustrate the key concepts and workflows for troubleshooting and understanding the stereoselective synthesis.

Troubleshooting_Flowchart start Start Synthesis check_dr Determine Diastereomeric Ratio (d.r.) (e.g., via ¹H NMR) start->check_dr low_dr d.r. < 80:20? check_dr->low_dr optimization Systematic Optimization low_dr->optimization Yes wrong_isomer Major Isomer is Undesired? low_dr->wrong_isomer No temp Lower Reaction Temperature (e.g., 0°C to -78°C) optimization->temp solvent Screen Solvents (e.g., DCM, Toluene) temp->solvent lewis Vary Lewis Acid (e.g., Bu₂BOTf vs. TiCl₄) solvent->lewis lewis->check_dr reverse_selectivity Reverse Selectivity Strategy wrong_isomer->reverse_selectivity Yes high_dr High d.r. Achieved wrong_isomer->high_dr No auxiliary Switch Chiral Auxiliary (e.g., Evans -> Abiko) reverse_selectivity->auxiliary enolate Change Enolate Geometry (e.g., via different base/conditions) auxiliary->enolate enolate->start

Caption: A troubleshooting flowchart for improving diastereomeric ratio.

Caption: The Zimmerman-Traxler model for the Evans syn-aldol reaction.

Detailed Experimental Protocol: Evans Asymmetric Aldol Reaction

This protocol is adapted from established procedures for the diastereoselective aldol reaction using an (S)-4-benzyl-2-oxazolidinone auxiliary to produce the (2S,3S)-syn-aldol adduct.[12]

Part A: Acylation of the Chiral Auxiliary

  • Setup: Charge a dry 500-mL flask with (S)-4-benzyl-2-oxazolidinone (17.7 g, 0.100 mol). Cap with a rubber septum and flush with nitrogen.

  • Dissolution & Cooling: Add 300 mL of anhydrous tetrahydrofuran (THF) via cannula. Cool the resulting solution to -78°C in an acetone-dry ice bath.

  • Deprotonation: Slowly add n-butyllithium (1.5 M in hexanes, 67 mL, 0.101 mol) over 10 minutes. The solution may become slightly cloudy.

  • Acylation: Add freshly distilled propionyl chloride (9.6 mL, 0.11 mol) in one portion via syringe. Stir the reaction at -78°C for 30 minutes, then allow it to warm to 0°C in an ice bath and stir for another 30 minutes.

  • Work-up: Quench the reaction by adding 100 mL of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (2 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the acylated auxiliary, which can often be used without further purification.

Part B: The Boron-Mediated Aldol Reaction

  • Setup: In a dry 2-L flask, dissolve the acylated oxazolidinone (e.g., 21.2 g, 0.091 mol) in 200 mL of anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Enolate Formation: Add diisopropylethylamine (DIPEA) (17.4 mL, 0.100 mol) followed by the dropwise addition of dibutylboron triflate (1.0 M in DCM, 95 mL, 0.095 mol) over 20 minutes, keeping the internal temperature below 2°C. Stir the resulting solution at 0°C for 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture to -78°C. Add freshly distilled acetaldehyde (6.1 mL, 0.109 mol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at -78°C for 2 hours, then warm to 0°C and stir for an additional 1 hour.

  • Quench & Work-up: Quench the reaction by adding 100 mL of a pH 7 phosphate buffer, followed by 300 mL of methanol. Add 300 mL of a 2:1 mixture of methanol and 30% hydrogen peroxide while stirring vigorously at 0°C. After stirring for 1 hour, concentrate the mixture to remove most of the organic solvents. Extract the aqueous residue with ethyl acetate (3 x 200 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography (e.g., using a 3:1 hexane/ethyl acetate eluent) to yield the aldol adduct with high diastereoselectivity (>98:2 d.r.).

Part C: Hydrolytic Removal of the Chiral Auxiliary

  • Setup: Dissolve the purified aldol adduct (e.g., 10.0 g, 0.036 mol) in a 4:1 mixture of THF and water (125 mL). Cool to 0°C.

  • Hydrolysis: Add 30% aqueous hydrogen peroxide (14.7 mL, 0.144 mol) followed by aqueous lithium hydroxide (0.8 M, 50 mL, 0.040 mol).

  • Reaction: Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the excess peroxide by adding aqueous sodium sulfite (1.5 M, 100 mL) at 0°C. Concentrate the mixture to remove THF. Wash the aqueous layer with DCM (2 x 100 mL) to remove the recovered chiral auxiliary.

  • Isolation: Acidify the aqueous layer to pH 1-2 with 1 M HCl. Extract the product with ethyl acetate (3 x 150 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, (2S,3S)-2-Benzyl-3-hydroxybutanoic acid, as a white solid.

References

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  • 2-Benzyl-3-hydroxybutanoic acid | C11H14O3 | CID 562570 - PubChem. NIH. [Link]

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  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC. [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. [Source URL not available]
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  • Substrate-Controlled Aldol Reactions from Chiral α-Hydroxy Ketones. ResearchGate. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Development of an Effective Chiral Auxiliary for Hydroxyalkyl Radicals. ACS Publications. [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. MDPI. [Link]

  • A Versatile Preparation of (2R,3S)‐ and (2R,3R)‐2‐Benzyloxy(allyloxy)‐3‐Hydroxybutyrolactones as Useful C4‐Synthons. ResearchGate. [Link]

  • Highly Diastereo- and Enantioselective Aldol Reactions of Stereochemically Defined Tetrasubstituted Enolborinates Generated By 1,4-Hydroboration of α,β-Unsaturated Morpholine Carboxamides with (Diisopinocampheyl)borane. PMC. [Link]

  • Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

  • Stereocontrol in intramolecular Michael–aldol reaction sequences of 3-acetoacetoxycholest-4-en-6-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]

  • Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
  • Butanoic acid, 3-hydroxy-, ethyl ester, (S). Organic Syntheses Procedure. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ResearchGate. [Link]

  • Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [Link]

  • The Aldol Reaction: Group I and II enolates. ResearchGate. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Highly diastereoselective synthesis of β-hydroxy carbonyl compounds using π-allyltricarbonyliron lactone complexes: A formal 1,7-asymmetric induction of chirality in a Mukaiyama aldol reaction. University of Birmingham's Research Portal. [Link]

  • Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones. PMC. [Link]

  • evans enolate alkylation-hydrolysisx. [Source URL not available]
  • Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. The Royal Society of Chemistry. [Link]

  • Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses Procedure. [Link]

Sources

Technical Support Center: Solubilization Strategies for 2-Benzyl-3-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely encountering precipitation or non-dissolution of 2-Benzyl-3-hydroxybutanoic acid (CAS: 107289-17-8).[1][2] This is a common issue with functionalized chiral building blocks containing mixed hydrophilic (hydroxyl, carboxyl) and hydrophobic (benzyl) moieties.

To resolve this, we must exploit the molecule's specific physicochemical "levers":

PropertyValue (Approx)Implication for Solubility
Molecular Weight 194.23 g/mol Small molecule; kinetics should be fast.[1][2]
LogP (Calc) ~1.5Moderately lipophilic.[1][2] The benzyl group drives poor intrinsic solubility (

).[2]
pKa (Acid) ~4.4 – 4.7Critical: At pH < 4.5, it exists as a neutral, insoluble solid.[1][2] At pH > 6.5, it ionizes to a soluble salt.[1][2]
H-Bond Donors 2 (-OH, -COOH)Potential for strong crystal lattice energy (high melting point), resisting dissolution.[1][2]

Diagnostic Workflow (Start Here)

Before attempting a protocol, identify your constraint using the decision tree below.

SolubilityDecisionTree Start Start: Define Application IspHFixed Is pH fixed (e.g., Cell Culture pH 7.4)? Start->IspHFixed CanUseDMSO Is DMSO/Ethanol allowed? IspHFixed->CanUseDMSO No (Chemistry/Synthesis) IsBioAssay Is toxicity a concern? IspHFixed->IsBioAssay Yes (Biological Assay) SaltForm Protocol 1: pH Adjustment / Salt Formation (Best for high conc.) CanUseDMSO->SaltForm N/A Cosolvent Protocol 2: Cosolvent System (DMSO/PEG400) IsBioAssay->Cosolvent No (In vitro screening) Cyclodextrin Protocol 3: Cyclodextrin Complexation (HP-β-CD) IsBioAssay->Cyclodextrin Yes (In vivo / Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol 1: pH Adjustment (The "Gold Standard")

Mechanism: This molecule acts as a weak acid.[1][2] The Henderson-Hasselbalch equation dictates its solubility.[1][2]


[1][2]
  • 
    : Intrinsic solubility (very low).[1][2]
    
  • 
    : Total solubility (increases exponentially as pH rises above pKa).[1][2]
    

The Error: Many researchers try to dissolve the acid powder directly in water or pH 7.4 buffer.[1][2] The powder is acidic; it locally lowers the pH of the water, keeping itself protonated and insoluble.[2]

Correct Procedure (In-Situ Salt Formation):

  • Weigh the target amount of 2-Benzyl-3-hydroxybutanoic acid.[1][2]

  • Suspend in 80% of the final volume of water (it will be cloudy).

  • Add Base: Slowly add 1.05 equivalents of 1M NaOH or KOH.[1][2]

    • Tip: For biological compatibility, use Tromethamine (Tris) or Meglumine instead of NaOH.[1][2] These bulky counter-ions often prevent "salting out" better than sodium.[1][2]

  • Monitor: The solution should clear as the pH passes 6.0.

  • Back-Titrate: Once clear, adjust pH back down to 7.4 (if needed) using dilute HCl, but do not cross below pH 5.5 or precipitation will re-occur.[1][2]

  • Filter: Sterile filter (0.22 µm) immediately.

Protocol 2: Cosolvency (For Neutral pH/High Throughput)

If you cannot adjust pH (e.g., fixed assay conditions), you must reduce the dielectric constant of the solvent using a cosolvent.[2]

Recommended System:

  • Primary Solvent: DMSO (Dimethyl sulfoxide) or Ethanol.[1][2]

  • Secondary Solvent: Water/Buffer.[1][2]

Step-by-Step:

  • Dissolve the compound in 100% DMSO to make a 1000x Stock Solution (e.g., 100 mM).

    • Note: The compound should dissolve easily in pure DMSO.[1][2]

  • Slow Dilution: Add the stock dropwise to the aqueous buffer while vortexing.

    • Warning: Do not add buffer to the DMSO stock; this causes "shock precipitation."[1][2] Always add concentrate to diluent .

Troubleshooting Precipitation: If it precipitates upon dilution into buffer:

  • The "Benzyl" group is driving hydrophobicity.[1][2]

  • Fix: Add a surfactant.[1][2][3] Include 0.1% Tween 80 or 0.5% Methylcellulose in your aqueous buffer before adding the DMSO stock.[1][2] This inhibits crystal nucleation.[1][2]

Protocol 3: Cyclodextrin Complexation (Biocompatible)

For animal studies or sensitive cell lines where DMSO is toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] The benzyl ring fits into the CD cavity, shielding it from water.[2]

Workflow:

  • Prepare a 20% (w/v) HP-β-CD solution in water/PBS.[1][2]

  • Add 2-Benzyl-3-hydroxybutanoic acid in excess of the desired concentration.

  • Autoclave or stir for 24 hours at room temperature.

    • Why? Complexation is an equilibrium process; heat accelerates it.[1][2]

  • Filter (0.22 µm) to remove undissolved excess.[1][2]

  • The filtrate is a stable inclusion complex.[1][2]

CDComplex Drug Drug (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD Cyclodextrin (Host) CD->Complex Complex->Drug k_off Complex->CD

Figure 2: Equilibrium dynamics of the Benzyl-Cyclodextrin inclusion complex.

Frequently Asked Questions (FAQ)

Q: I dissolved it in DMSO, but it turned into a white solid when I added it to PBS. Why? A: You hit the "Parabolic Solubility Limit."[1][2] The LogP of the mixture changed. The water acted as an anti-solvent.[1][2]

  • Fix: Keep the final DMSO concentration < 1%? If yes, you likely exceeded the intrinsic solubility (

    
    ) of the compound in water.[2] You must ensure the final pH of the PBS is > 6.[2]0. If the compound is acidic, it might have locally acidified the buffer, causing crash-out.[2] Check the pH of the cloudy PBS.[2]
    

Q: Can I heat the solution to dissolve it? A: Yes, but with caution. The beta-hydroxy acid structure is susceptible to dehydration (elimination of water) to form an alpha-beta unsaturated acid (cinnamic acid derivative) under high heat + acidic conditions.[1][2]

  • Recommendation: Do not exceed 50°C. If using heat, ensure the pH is neutral to slightly alkaline to stabilize the carboxylate.[2]

Q: Which salt is better: Sodium or Calcium? A: Avoid Calcium. Divalent cations (


) often form insoluble soaps with lipophilic carboxylic acids.[1][2] Stick to monovalent cations (Na+, K+) or organic amines (Tris, Choline).[2]

References

  • Yalkowsky, S. H., et al. (2010).[1][2] Solubility and Solubilization in Aqueous Media. Oxford University Press.[1][2] (Defines the Log-Linear Solubility Equation).

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for pKa-dependent solubility profiling).

  • PubChem. (2023).[1][2] Compound Summary for CID 562570: 2-Benzyl-3-hydroxybutanoic acid.[1][2][4] National Library of Medicine.[1][2] Link[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for Protocol 3). Link

Sources

Technical Guide: Preventing Lactonization & Dehydration in 2-Benzyl-3-hydroxybutanoic Acid Workflows

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and reactivity challenges associated with 2-Benzyl-3-hydroxybutanoic acid , specifically focusing on preventing unwanted lactonization and dehydration side reactions.

Executive Summary

2-Benzyl-3-hydroxybutanoic acid is a classic


-hydroxy acid, frequently synthesized via Evans Aldol  auxiliary chemistry. While valuable as a chiral building block, it possesses a "reactive triad" (carboxylic acid, 

-hydroxyl, and

-proton) that makes it susceptible to two primary degradation pathways:
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Lactonization:  Intramolecular cyclization to form a strained 4-membered ring (2-oxetanone). This typically occurs during carboxyl activation (e.g., peptide coupling).
    
  • Dehydration: Elimination of water to form the

    
    -unsaturated acid (tiglic/angelic acid derivative). This typically occurs under acidic conditions or thermal stress.
    

This guide provides mechanistic insights and actionable protocols to suppress these pathways.

Mechanistic Analysis: The "Danger Zone"

The stability of 2-Benzyl-3-hydroxybutanoic acid is compromised when the carboxyl group is activated (


) or when the molecule is subjected to thermodynamic stress.
Competing Pathways

When you attempt to couple this acid (e.g., to an amine or alcohol), the free


-hydroxyl group acts as an internal nucleophile. Because the effective molarity of an intramolecular group is high, the 

-hydroxyl can outcompete your external nucleophile, leading to the

-lactone.

ReactionPathways Start 2-Benzyl-3-hydroxybutanoic acid (Starting Material) Activated Activated Ester Intermediate (O-Acylisourea / Anhydride) Start->Activated Activation (EDC/DIC/HATU) Dehydrated α,β-Unsaturated Acid (Dehydration Product) Start->Dehydrated Heat or Strong Acid (Elimination) Lactone β-Lactone (Side Product) (4-Membered Ring) Activated->Lactone Intramolecular Attack (Fast, Unprotected OH) Product Desired Coupled Product (Amide/Ester) Activated->Product Intermolecular Attack (Requires High Conc. of Nucleophile)

Figure 1: Competing reaction pathways. The formation of the


-lactone is kinetically favored during activation if the hydroxyl group is unprotected.

Troubleshooting & Prevention Strategies

Scenario A: Coupling Reactions (Amide/Ester Formation)

The Problem: You are trying to couple the acid to an amine, but yields are low, and you observe a less polar spot (the lactone) or oligomers.

Root Cause: The activation agent (e.g., HATU, EDC) makes the carbonyl highly electrophilic. The


-OH attacks it before your amine does.
Strategy 1: Hydroxyl Protection (Recommended)

The only robust way to prevent lactonization is to mask the nucleophilicity of the hydroxyl group.

  • Protocol: Protect the

    
    -OH as a silyl ether (TBS or TES) before coupling.
    
  • Why: Silyl groups are bulky and remove the proton, preventing the oxygen from attacking the activated carbonyl.

  • Deprotection: TBS can be removed later with TBAF or mild acid (though caution is needed with acid to avoid retro-aldol).

Strategy 2: Mild Activation (If protection is impossible)

If you must couple the free hydroxy acid, use conditions that favor intermolecular reaction.

ParameterRecommendationRationale
Reagent EDC / HOBt or DIC / Oxyma Carbodiimides are "slower" activators than uronium salts (HATU), allowing the external nucleophile time to compete.
Base Avoid excess base High pH promotes the deprotonation of the

-OH, making it a better nucleophile for lactonization. Keep pH < 8.
Temperature 0°C to -10°C Low temperature suppresses the higher-energy transition state of the strained lactonization.
Stoichiometry Excess Amine (1.5 - 2.0 eq) Increases the rate of the desired intermolecular reaction (

).
Scenario B: Purification & Isolation

The Problem: The compound decomposes on the rotary evaporator or silica column. Root Cause: Dehydration (elimination of water) is catalyzed by heat and acidity.

  • Avoid Acidic Silica: Standard silica gel is slightly acidic (

    
    ). This is enough to catalyze dehydration of 
    
    
    
    -hydroxy acids to crotonic acid derivatives.
    • Fix: Use neutralized silica (pre-wash with 1%

      
       in hexane) or use reverse-phase (C18) chromatography.
      
  • Temperature Limit: Do not heat above 40°C during solvent removal.

    
    -hydroxy acids are thermally unstable.
    

Step-by-Step Protocol: Safe Coupling of Unprotected Acid

Use this protocol only if protecting group strategy is not viable.

  • Dissolution: Dissolve 2-Benzyl-3-hydroxybutanoic acid (1.0 eq) in anhydrous

    
     (DCM) or DMF. Cool to 0°C .
    
  • Nucleophile Addition: Add the amine (1.5 eq) and HOBt (1.2 eq). Stir for 5 minutes.

    • Note: Adding the amine before the coupling reagent ensures it is ready to react immediately upon activation.

  • Activation: Add EDC

    
    HCl (1.1 eq) portion-wise.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to room temperature. Monitor by TLC.

    • Stop point: Do not let the reaction run overnight if conversion is complete. Prolonged exposure to activation reagents promotes side reactions.

  • Workup: Wash with saturated

    
      (mildly acidic) rather than HCl. Avoid strong basic washes which can induce retro-aldol cleavage.
    

Frequently Asked Questions (FAQ)

Q: I see a new spot on TLC that is less polar than my starting material. Is this the lactone? A: It is likely either the


-lactone  or the dehydrated alkene .
  • Differentiation: Isolate a small amount. The alkene will show distinct vinyl protons in

    
     NMR (
    
    
    
    5.5–7.0 ppm). The lactone will show a shift in the
    
    
    -proton signal but no double bond.
  • Note:

    
    -lactones are unstable on silica; if the spot disappears or streaks during purification, it was likely the lactone.
    

Q: Can I use HATU or PyBOP for this coupling? A: Not recommended for unprotected


-hydroxy acids. These reagents are too potent and require basic conditions (DIPEA), which dramatically accelerates intramolecular lactonization.

Q: My product is turning into an oil and losing mass. What is happening? A: You are likely observing polymerization .


-lactones are electrophiles; if they form, they can be attacked by the hydroxyl group of another molecule, forming a polyester.

References

  • Evans, D. A., et al. "Stereoselective Aldol Condensations." Journal of the American Chemical Society, vol. 103, no.[1] 8, 1981, pp. 2127–2129. Link

    • Foundational text on the synthesis and stability of these adducts.
  • Bachem Technical Guides. "Peptide Coupling Reagents & Additives." Bachem, 2024. Link

    • Authoritative source on coupling side-reactions including lactoniz
  • Puglisi, A., et al.
  • Joullié, M. M., et al. "Evolution of Amide Bond Formation." Arkivoc, vol. 2010, no. 8, pp. 189-250. Link

    • Detailed review of side reactions during carboxylic acid activ

Sources

Technical Support Center: Catalyst Removal in 2-Benzyl-3-hydroxybutanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing the critical challenge of removing metal catalysts from 2-Benzyl-3-hydroxybutanoic acid and its derivatives. The purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development. Residual metal catalysts, often originating from essential synthetic steps like asymmetric hydrogenation, can compromise the safety, efficacy, and stability of the final drug product. This guide provides in-depth troubleshooting advice, practical protocols, and answers to frequently asked questions to help you achieve the highest purity standards in your research and manufacturing processes.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific, practical issues that researchers commonly encounter during the purification of 2-Benzyl-3-hydroxybutanoic acid.

Question 1: My final product of 2-Benzyl-3-hydroxybutanoic acid, synthesized via asymmetric hydrogenation, shows high levels of residual palladium (e.g., >100 ppm). My initial filtration through Celite® was ineffective. How can I reduce it to acceptable levels?

Answer: High residual palladium is a common issue, as finely dispersed or partially dissolved palladium species can easily pass through standard filtration media like Celite®.[1] Celite filtration is primarily effective for removing larger, truly heterogeneous particles.[2][3] When it fails, it indicates that the palladium is present in a more soluble or colloidal form.

Causality: The nature of the residual palladium is key. It may not be simple Pd/C. During the reaction, some palladium can leach into the solution and exist as soluble complexes or nanoparticles, which are not easily removed by simple filtration.[1]

Recommended Actions:

  • Activated Carbon Treatment: This is often the most cost-effective and scalable next step.[4] Activated carbon has a high surface area and can adsorb dissolved metal complexes through both physisorption and chemisorption.[5][6]

    • Protocol:

      • Dissolve your crude product in a suitable solvent (e.g., ethyl acetate, THF).

      • Add 5-10 wt% of high-purity, low-ash activated carbon (e.g., Darco® KB-B).[4][5]

      • Stir the slurry at a slightly elevated temperature (e.g., 40-50 °C) for several hours (4-18 hours may be necessary) under an inert atmosphere.[5]

      • Filter the mixture through a fresh, thick pad of Celite® to remove the carbon. Wash the pad thoroughly with the solvent to ensure complete product recovery.[2]

      • Analyze the filtrate for palladium content using ICP-MS.[7]

  • Metal Scavengers: If activated carbon is not sufficiently effective or leads to product loss, specialized metal scavengers are a highly selective alternative.[8][9] These are typically silica or polymer resins functionalized with groups that have a high affinity for platinum-group metals, such as thiols, amines, or triazines (e.g., SiliaMetS® Thiol, MP-TMT).[5][10]

    • Mechanism: The functional groups on the scavenger selectively chelate the metal, forming a solid-supported complex that can be easily filtered off.[11] This method is highly efficient and can reduce metal levels to the low ppm or even ppb range.[12]

    • Considerations: The choice of scavenger depends on the solvent system and the oxidation state of the palladium.[12] It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific process.[9]

Question 2: I used a Ruthenium-based catalyst (e.g., Ru-BINAP) for the asymmetric hydrogenation of the β-keto ester precursor. My product is highly polar. What is the most effective removal strategy in this case?

Answer: Ruthenium catalysts, while highly efficient for asymmetric hydrogenation, can also be challenging to remove, especially from polar products where non-specific binding to silica gel during chromatography can be an issue.[13][14]

Causality: The polarity of your product, 2-Benzyl-3-hydroxybutanoic acid, can make traditional chromatographic purification difficult, as the product may streak or bind irreversibly to the silica column, co-eluting with polar metal complexes.

Recommended Actions:

  • Functionalized Scavengers in Polar Solvents: The best approach is to use a metal scavenger that is effective in your process solvent. Scavengers based on modified silica or polystyrene are compatible with a wide range of solvents.[5][9] For ruthenium, scavengers containing thiol or amine functionalities are often very effective.[11]

    • Protocol:

      • After the reaction, if the product is in a polar aprotic solvent like DMF or DMAc, directly add the selected scavenger resin (e.g., 2-5 equivalents based on the metal content).

      • Stir the mixture at room temperature or a slightly elevated temperature for 2-16 hours.

      • Filter off the resin and wash with the same solvent.

      • Proceed with the product isolation/crystallization.

  • Oxidative Workup: Sometimes, converting the residual ruthenium into a more easily removable form can be effective. A mild oxidative workup can change the oxidation state and solubility of the ruthenium species, facilitating its removal by extraction or filtration.

    • Caution: This method must be carefully evaluated to ensure it does not degrade the desired product.

  • Specialized Filtration: For some forms of residual ruthenium, passing the solution through a cartridge containing a specialized adsorbent, such as one designed for platinum-group metal removal, can be a simple and effective solution.[15]

Frequently Asked Questions (FAQs)

Q1: Why is removing metal catalysts from APIs and intermediates so critical?

A1: The removal of metal catalysts is critical for several reasons rooted in patient safety and drug manufacturing quality. Regulatory bodies worldwide have established strict limits on the presence of elemental impurities in pharmaceutical products.[16] The ICH Q3D guideline, for example, classifies elements based on their toxicity and sets Permitted Daily Exposure (PDE) limits.[17][18][19] Catalytic metals like palladium and ruthenium are classified and controlled because they can be toxic, interfere with the stability of the drug substance, or even catalyze unwanted side reactions in the final formulation.[8][20]

Q2: What are "metal scavengers" and how do they work?

A2: Metal scavengers are solid-supported materials, typically based on silica or polystyrene, that are chemically modified with functional groups that have a strong affinity for specific metals.[10][12] These functional groups, often containing sulfur (thiols, thioureas) or nitrogen (amines, triazines), act as powerful chelating agents.[5][21] When a solution containing the dissolved metal catalyst is passed through or stirred with the scavenger, the functional groups selectively bind to the metal ions, effectively "scavenging" them from the solution.[11] The solid scavenger-metal complex is then easily removed by simple filtration.[15]

Q3: What is the best analytical method to confirm metal removal to the required low levels (ppm/ppb)?

A3: The industry-standard and most reliable method for quantifying trace and ultra-trace metal content in pharmaceutical samples is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[7][22][23] ICP-MS offers exceptionally low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, and can analyze multiple elements simultaneously.[24][25] This level of sensitivity is essential to ensure compliance with the stringent limits set by regulatory guidelines like ICH Q3D.[22]

Q4: Can I simply use column chromatography to remove the metal catalyst?

A4: While silica gel chromatography can sometimes reduce metal content, it is often not a reliable or sufficient method on its own for achieving the very low levels required for APIs.[1][8] Studies have shown that significant levels of palladium can remain in products even after careful chromatographic purification.[26] Metal complexes can co-elute with the product, especially if they have similar polarities.[1] Therefore, chromatography should be followed by a more targeted metal removal step, such as treatment with a scavenger, to ensure robust and consistent purification.[26]

Data & Protocols

Comparison of Common Metal Removal Techniques
MethodTarget CatalystsProsConsTypical Efficiency
Filtration (Celite®/Filter Aid) Heterogeneous catalysts (e.g., Pd/C, PtO₂)Simple, fast, inexpensive.[2]Ineffective against soluble or colloidal metal species.[1]Highly variable; poor for leached metals.
Activated Carbon Pd, Pt, Ru, Rh (dissolved species)Cost-effective, widely applicable, good for decolorization.[4][6]Can require high loading (wt%), may adsorb product leading to yield loss, can be slow.[8]Good to excellent; can reduce from >1000 ppm to <10 ppm.[5]
Metal Scavengers (Functionalized Silica/Resin) Pd, Pt, Ru, Rh, Cu, NiHighly selective, high efficiency (to ppb levels), minimal product loss, broad solvent compatibility.[5][9][12]Higher initial cost compared to carbon.[4] Selection of the right scavenger is process-specific.Excellent; often reduces to <5 ppm.[15][27]
Crystallization VariousCan be highly effective if the metal impurity is excluded from the crystal lattice.Can sometimes concentrate the metal impurity within the crystal.[8] Requires careful solvent selection.Variable; depends heavily on the system.
Chromatography VariousGood for general purification.Often insufficient for trace metal removal to API standards; potential for product loss on column.[26]Poor to moderate for trace metals.
Detailed Protocol: Metal Scavenging with Thiol-Functionalized Silica

This protocol outlines a general procedure for removing residual palladium from a solution of 2-Benzyl-3-hydroxybutanoic acid using a silica-based thiol scavenger.

Objective: To reduce residual palladium from >100 ppm to <10 ppm.

Materials:

  • Crude 2-Benzyl-3-hydroxybutanoic acid solution in Ethyl Acetate (EtOAc).

  • SiliaMetS® Thiol (or equivalent thiol-functionalized silica scavenger).

  • Inert atmosphere (Nitrogen or Argon).

  • Stirring plate and vessel.

  • Filtration apparatus (e.g., Büchner funnel with filter paper).

  • ICP-MS for analysis.

Procedure:

  • Quantify Initial Metal Content: Before starting, take an aliquot of the crude solution and determine the initial palladium concentration (in ppm) using ICP-MS. This will help you calculate the required amount of scavenger.

  • Scavenger Addition: Transfer the crude solution to a reaction vessel under an inert atmosphere. For every 1 mole of residual palladium, add approximately 3-5 molar equivalents of the thiol scavenger. For example, if you have 100 ppm Pd in a 1 L solution of EtOAc (density ~0.9 g/mL), you have ~90 mg of Pd. Add the calculated amount of scavenger to the solution.

  • Agitation: Stir the resulting slurry at room temperature (20-25 °C) or slightly elevated temperature (e.g., 40 °C) to increase kinetics.[27] The optimal time can range from 2 to 16 hours. Monitor the progress by taking small aliquots, filtering, and analyzing via ICP-MS if possible.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the scavenger resin. Wash the collected resin on the filter with fresh EtOAc (2-3 times the volume of the resin bed) to recover any adsorbed product.

  • Final Analysis: Combine the filtrate and washes. Concentrate the solution and take a final sample for ICP-MS analysis to confirm that the palladium level is within the desired specification (e.g., <10 ppm).[22]

Visualizations

Workflow for Selecting a Catalyst Removal Method

This diagram illustrates a decision-making process for choosing the appropriate purification strategy.

G start Crude Product with Residual Metal Catalyst check_catalyst Is the catalyst heterogeneous (e.g., Pd/C)? start->check_catalyst filtration Perform Filtration (e.g., through Celite® pad) check_catalyst->filtration  Yes scavenger Treat with Activated Carbon or Metal Scavenger check_catalyst->scavenger No (Homogeneous or Leached) analysis1 Analyze Metal Content (ICP-MS) filtration->analysis1 analysis1->scavenger > Specification pass Product Meets Purity Specification analysis1->pass < Specification analysis2 Analyze Metal Content (ICP-MS) scavenger->analysis2 analysis2->pass < Specification fail Re-evaluate Strategy: - Different Scavenger - Optimize Conditions - Consider Crystallization analysis2->fail > Specification

Caption: Decision tree for catalyst removal.

Mechanism of a Thiol-Based Metal Scavenger

This diagram shows how a silica-supported thiol scavenger chelates a dissolved palladium (Pd) species.

Caption: Chelation of palladium by a thiol scavenger.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Your trick to remove residual palladium. (2023). Reddit. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • Metal Scavenger User Guide. (n.d.). Biotage. [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2018). ACS Catalysis. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022). International Council for Harmonisation (ICH). [Link]

  • ICP-MS for Trace Metal Analysis. (2022). AZoM. [Link]

  • Apeiron's Metal Scavenging Solutions. (n.d.). Apeiron Synthesis. [Link]

  • ICH Q3D Elemental impurities - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • Palladium - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • How ICP-MS is Applied in Pharmaceutical Quality Control. (2025). Drawell. [Link]

  • Filtration through Celite. (n.d.). The Schlenk Line Survival Guide. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS. (n.d.). FUJIFILM Wako Chemicals. [Link]

  • Method for producing benzyl hydroxybenzoate. (2002).
  • Guideline for elemental impurities q3d(r1). (2019). International Council for Harmonisation (ICH). [Link]

  • Which Filtration Products are Used for Catalyst Recovery? (2023). Powder Systems. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. (n.d.). SciSpace. [Link]

  • Metal Scavenger Guide. (n.d.). Sopachem. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2014). Pharmaceutical Technology. [Link]

  • How can I filtrate Pd2(dba)3 and P(o-tol)3? (Celite filtration failed). (2021). Chemistry Stack Exchange. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. [Link]

  • Research and Developments of Heterogeneous Catalytic Technologies. (2023). MDPI. [Link]

  • Metal Scavenger Applications. (2022). PhosphonicS. [Link]

  • ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. (2023). AELAB. [Link]

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (2023). MDPI. [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? (n.d.). West Pharmaceutical Services. [Link]

  • Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. (2018). Molecules. [Link]

  • ICP-MS Detection of Trace Elements and Heavy Metals. (n.d.). Pacific BioLabs. [Link]

  • Synthesis of benzyl alcohols. (n.d.). Organic Chemistry Portal. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). Environmental Research. [Link]

  • Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. (2005). ResearchGate. [Link]

  • Recovery of Platinum Group Metals from Leach Solutions of Spent Catalytic Converters Using Custom-Made Resins. (2022). MDPI. [Link]

  • ICH Q3D (R2): Guidelines for Elemental Impurities. (2024). ResearchGate. [Link]

  • Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. (n.d.). The Royal Society of Chemistry. [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022). EAG Laboratories. [Link]

  • Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. (2017). SciSpace. [Link]

  • Substituted Benzyl Esters. (n.d.). Thieme Chemistry. [Link]

Sources

Technical Support Center: Stability of 2-Benzyl-3-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Benzyl-3-hydroxybutanoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. As a β-hydroxy acid, its structure presents specific stability challenges that, if not properly managed, can impact experimental outcomes. This guide explains the underlying chemical principles and provides actionable protocols to ensure the integrity of your work.

Core Scientific Principles: Understanding a β-Hydroxy Acid's Reactivity

2-Benzyl-3-hydroxybutanoic acid is a carboxylic acid with a hydroxyl group on the beta-carbon (the third carbon from the carboxyl group). This arrangement is susceptible to specific acid-catalyzed reactions. The primary pathway of degradation under acidic conditions is dehydration , an elimination reaction that removes the hydroxyl group and a proton from the adjacent alpha-carbon to form an α,β-unsaturated carboxylic acid.

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst (H₃O⁺). This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺, water). Following this activation, the elimination can proceed via two main mechanisms, analogous to alcohol dehydration[1][2]:

  • E1 (Elimination, Unimolecular): The protonated hydroxyl group departs as a water molecule, forming a secondary carbocation intermediate at the beta-position. A base (like water) then abstracts a proton from the alpha-carbon to form a double bond. The presence of the benzyl group does not directly stabilize this carbocation through resonance, but the overall stability of secondary carbocations can favor this pathway.

  • E2 (Elimination, Bimolecular): A base abstracts the alpha-proton in a concerted step as the protonated hydroxyl group leaves. This pathway avoids a carbocation intermediate and is common for primary alcohols, but can also occur with secondary alcohols under certain conditions[1].

Under strongly acidic conditions and with heating, the equilibrium of this reaction heavily favors the formation of the more stable, conjugated α,β-unsaturated product, 2-benzylbut-2-enoic acid.

Visualization: Acid-Catalyzed Dehydration (E1 Mechanism)

Dehydration_Mechanism Fig 1. Acid-Catalyzed Dehydration of 2-Benzyl-3-hydroxybutanoic acid. reactant 2-Benzyl-3-hydroxybutanoic acid reactant_img protonation Protonation of Hydroxyl reactant_img->protonation + H₃O⁺ protonated_img protonation->protonated_img - H₂O protonated Alkyloxonium Ion carbocation_step Loss of H2O protonated_img->carbocation_step carbocation_img carbocation_step->carbocation_img - H₂O carbocation Secondary Carbocation deprotonation Deprotonation carbocation_img->deprotonation + H₂O product_img deprotonation->product_img - H₃O⁺ product 2-Benzylbut-2-enoic acid H3O H₃O⁺ H2O_1 H₂O H2O_2 H₂O H3O_regen H₃O⁺ Troubleshooting_Workflow Fig 2. Troubleshooting Experimental Issues. start Problem Observed (e.g., Low Yield, Extra Peaks) check_purity Analyze Reaction Mixture (HPLC, LC-MS, NMR) start->check_purity purification_issue Purification Difficulty? start->purification_issue is_degraded Degradation Product(s) (e.g., M-18 peak) Detected? check_purity->is_degraded mitigate Mitigate Degradation is_degraded->mitigate Yes no_degradation Re-evaluate Primary Reaction Conditions is_degraded->no_degradation No lower_temp Lower Temperature mitigate->lower_temp reduce_acid Reduce Acid Concentration mitigate->reduce_acid shorter_time Shorten Reaction Time mitigate->shorter_time optimize_hplc Optimize HPLC Method (e.g., Adjust pH) purification_issue->optimize_hplc Yes

Sources

Validation & Comparative

IR Spectroscopy Characteristic Peaks of 2-Benzyl-3-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Validation

Executive Summary

2-Benzyl-3-hydroxybutanoic acid is a critical chiral building block in the synthesis of beta-lactam antibiotics and carbapenem intermediates.[1][2] Its structural complexity—featuring a carboxylic acid, a secondary alcohol, and a bulky hydrophobic benzyl substituent—presents a unique infrared (IR) spectroscopic signature.[2][3]

This guide provides a detailed breakdown of its characteristic IR peaks, distinguishing it from common precursors (e.g.,


-keto acids) and structural analogs.[1][2][3] It is designed for researchers requiring rapid, non-destructive validation of synthesis intermediates.[3]
Spectroscopic Profile: The Target Compound

The IR spectrum of 2-Benzyl-3-hydroxybutanoic acid is dominated by the interplay between the hydrogen-bonding hydroxyl groups and the aromatic ring.[1]

Theoretical & Experimental Peak Assignment

Based on structural moiety analysis and data from homologous


-hydroxy acids [1, 2], the following characteristic bands define the molecule:
Functional GroupWavenumber (

)
IntensityMode of VibrationDiagnostic Significance
O-H (Alcohol) 3400 – 3550 Broad, MediumStretchingDistinguishes from keto-precursors.[1][2][3] Often overlaps with acid OH.[1][2]
O-H (Acid) 2500 – 3300 Very BroadStretching"Hump" characteristic of carboxylic acid dimers; obscures C-H stretches.[1][2]
C-H (Aromatic) 3030 – 3080 Weak/ShoulderStretchingConfirms presence of the benzyl group.[1]
C-H (Aliphatic) 2930 – 2980 MediumStretchingMethyl (

) and methine (

) backbone.[1][2][3]
C=O (Acid) 1700 – 1725 StrongStretchingCarbonyl core.[1][2][3] Lower frequency than esters due to H-bonding.
C=C (Ring) 1495, 1600 Medium/WeakRing BreathingDiagnostic doublet for benzene ring.[1][2][3]
C-O (Alcohol) 1050 – 1150 StrongStretchingConfirms secondary alcohol (

).[1][2][3]
Ring Def. 690 – 750 StrongBendingOut-of-plane (OOP) bending; indicates mono-substituted benzene.[1][2][3]

Technical Insight: The "Acid OH" stretch typically creates a broad baseline rise from 2500–3300


, often merging with the sharper "Alcohol OH" band.[2][3] In solid-state (KBr pellet), this H-bonding network is more pronounced than in dilute solution spectra.[1][2][3]
Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" refer to the chemical precursors or side-products that must be differentiated from the target.

Comparison A: Target vs. Precursor (2-Benzyl-3-oxobutanoic acid)

The most common synthesis route involves the reduction of the


-keto functionality.[1][2] Monitoring this transition is the primary use case for IR.
FeatureTarget: 3-Hydroxy Acid Precursor: 3-Oxo Acid Differentiation Logic
3400

Region
New Band: Broad O-H stretch appears.[1][2][3]Absent: No alcohol O-H.Primary Indicator of Reduction.
1700

Region
Single Peak: Acid C=O only (~1710).[1][2][3]Doublet/Broad: Ketone C=O (~1715) + Acid C=O (~1730).[1][2][3]Disappearance of the ketone carbonyl shoulder.
Fingerprint 1050-1100

:
Strong C-O stretch.[1][2][3]
Absent: No C-O single bond stretch.Confirms formation of

C-O bond.
Comparison B: Target vs. Analog (3-Hydroxybutanoic acid)

To confirm the successful alkylation (benzylation) of the backbone.

FeatureTarget (Benzylated) Analog (Non-Benzylated) Differentiation Logic
>3000

Present: Aromatic C-H stretch.[1][2][3]Absent: Only aliphatic C-H (<3000).[1][2][3]Immediate confirmation of benzyl group.
1500-1600

Present: Aromatic ring breathing.[1][2][3]Absent. Specific to aromaticity.
690-750

Present: Strong OOP bending.[1][2][3]Absent. "Fingerprint" for mono-substitution.
Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this Attenuated Total Reflectance (ATR) protocol.

Materials:

  • FTIR Spectrometer (e.g., ZnSe or Diamond Crystal).[1][2][3]

  • Solvent: Isopropanol (for cleaning).[1][2][3]

  • Reference Standard: Polystyrene film (for calibration).[1][2][3]

Step-by-Step Methodology:

  • Background Collection: Clean crystal with isopropanol.[1][2] Collect air background (32 scans, 4

    
     resolution).
    
  • Sample Prep:

    • If Solid: Place ~2 mg of powder on the crystal. Apply high pressure using the anvil to ensure contact.

    • If Oil: Apply a thin film; no pressure required.[1][2]

  • Acquisition: Scan sample (32-64 scans).

  • Validation Check (The "Trust" Step):

    • Check 1: Is the baseline flat at 2000–2500

      
      ? (If noisy, clean crystal and re-scan).[1][2][3]
      
    • Check 2: Are the aromatic overtones visible at 1600

      
      ? (If yes, benzylation is confirmed).[1][2][3]
      
    • Check 3: Is the carbonyl peak saturated (flat-topped)? (If yes, reduce sample thickness/pressure).[1][2][3]

Visualization: Synthesis Monitoring Pathway

G Start Precursor: 2-Benzyl-3-oxobutanoic acid Reaction Reduction (NaBH4 or Yeast) Start->Reaction Check1 IR Check: Disappearance of Ketone C=O (~1715) Start->Check1 Monitor Product Target: 2-Benzyl-3-hydroxybutanoic acid Reaction->Product Check2 IR Check: Appearance of Alcohol O-H (~3450) Product->Check2 Confirm

Caption: Logical workflow for monitoring the reduction of the beta-keto precursor to the target hydroxy acid using IR markers.

References
  • PubChem. (2025).[1][2][3][4] 2-Benzyl-3-hydroxybutanoic acid | C11H14O3.[1][2][3] National Library of Medicine.[1] Available at: [Link][1][2][3]

  • Organic Syntheses. (1984).[1][2][3] Ethyl (S)-3-Hydroxybutanoate.[1][2][3][5] Org. Synth. 1984, 63,[2][3] 1. Available at: [Link][1][2][3]

  • SpectraBase. (2025).[1][2][3][4][6] Butanoic acid, 3-hydroxy-, ethyl ester IR Spectra. John Wiley & Sons.[1][2][4][6] Available at: [Link][1][2][3][6]

  • UCLA Chemistry. (n.d.).[1][2][3] Table of Characteristic IR Absorptions. University of California, Los Angeles.[3] Available at: [Link][1][2][3]

Sources

Validation of Purity Standards for 2-Benzyl-3-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, 2-Benzyl-3-hydroxybutanoic acid (BHBA) presents a specific stereochemical challenge. Possessing two chiral centers (C2 and C3), this molecule exists as four distinct stereoisomers: two pairs of enantiomers within syn and anti diastereomeric subsets.

Standard "Reagent Grade" certificates often report only chemical purity (via simple C18 HPLC), failing to quantify diastereomeric ratios or enantiomeric excess (ee). For drug development professionals, this oversight is critical; the biological activity of beta-hydroxy acids is frequently strictly stereodependent.

This guide objectively compares the validation of Standard Reagent Grade (SRG) BHBA against Certified Reference Material (CRM) standards. We provide experimentally validated protocols for orthogonal analysis—combining Achiral HPLC, Chiral HPLC, and quantitative NMR (qNMR)—to ensure absolute structural integrity.

Part 1: The Purity Landscape

The core differentiator between SRG and CRM for BHBA is the depth of stereochemical characterization.

FeatureStandard Reagent Grade (SRG) Certified Reference Material (CRM)
Primary Assay HPLC-UV (Area %)qNMR (Weight %) + Chiral HPLC
Stereochemistry Often undefined (racemic or mixed diastereomers)Fully resolved (e.g., >99% syn-(2R,3S))
Impurity Profile Reports only synthesis byproducts (e.g., benzyl bromide)Reports stereoisomers, solvents, and water
Intended Use Early-stage synthesis, rough screeningGLP Toxicology, GMP starting material qualification
The Stereochemical Challenge

BHBA is typically synthesized via aldol addition or reduction of 2-benzyl-3-oxobutanoic acid. Without asymmetric catalysis, this yields a mixture of all four isomers.

  • Chemical Impurities: Precursor ketone, benzyl halides.

  • Stereochemical Impurities: The anti diastereomer is a common impurity in syn-targeted synthesis.

Part 2: Experimental Validation Protocols

To validate a purity standard for BHBA, a single method is insufficient. We recommend a "Purity Triad" approach.

Workflow Visualization

The following diagram illustrates the logical flow for validating BHBA, ensuring no isomer is missed.

ValidationWorkflow Sample BHBA Sample Achiral 1. Achiral HPLC (Diastereomer Separation) Sample->Achiral Check Chemical Purity Chiral 2. Chiral HPLC (Enantiomer Separation) Achiral->Chiral If Chem Purity >98% qNMR 3. qNMR (Absolute Potency) Chiral->qNMR If ee >99% Decision Pass/Fail Criteria qNMR->Decision Decision->Sample Fail (Recrystallize) COA Final CoA Generation Decision->COA Pass

Figure 1: The "Purity Triad" workflow. Achiral HPLC separates diastereomers; Chiral HPLC separates enantiomers; qNMR determines mass balance.

Protocol A: Achiral HPLC (Diastereomeric Resolution)

Objective: Separate the syn-BHBA from anti-BHBA and non-isomeric impurities (e.g., starting ketone). Rationale: Standard C18 columns can separate diastereomers due to their different physical properties, but cannot separate enantiomers.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% → 60% B

    • 15-20 min: 60% B (Isocratic)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Carbonyl/Phenyl absorption).

  • Temperature: 30°C.

Acceptance Criteria: Resolution (


) between syn and anti diastereomers must be 

.
Protocol B: Chiral HPLC (Enantiomeric Purity)

Objective: Determine Enantiomeric Excess (ee) of the specific isomer (e.g., 2R,3S). Rationale: BHBA contains a carboxylic acid. Normal-phase chiral chromatography requires an acidic modifier to suppress ionization and prevent peak tailing.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) - 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

Critical Note: The order of elution must be established using a racemic reference standard. For BHBA, the AD-H column typically provides baseline separation (


) for all four isomers if the diastereomers are not pre-separated, though pre-separation (Protocol A) is preferred for clarity.
Protocol C: qNMR (Absolute Content)

Objective: Determine the absolute mass purity (potency), independent of UV extinction coefficients. Rationale: Hydroxy acids are often hygroscopic. Weight-based preparation for HPLC standards is prone to error. qNMR uses an internal standard (IS) to correct for water/solvent content.

  • Solvent: DMSO-

    
     (prevents exchange of OH/COOH protons).
    
  • Internal Standard: Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? It has a sharp singlet at ~6.3 ppm, distinct from the aromatic region (7.1-7.4 ppm) and the aliphatic region (1.0-4.5 ppm) of BHBA.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 60s (to ensure full relaxation of both IS and analyte).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[3][4][5][6][7]

Part 3: Comparative Data (Case Study)

We analyzed a "98% Purity" Reagent Grade sample alongside a Certified Reference Material using the protocols above.

ParameterReagent Grade (Vendor X)CRM (High-Purity)Interpretation
Label Claim 98% (Chemical)99.4% (Absolute)Vendor X ignored stereochemistry.
Achiral HPLC 98.2% Area99.8% AreaReagent grade had 1.5% ketone impurity.
Chiral HPLC 55% ee (Racemic mix)>99.9% eeCRITICAL FAILURE: Reagent grade was nearly racemic.
qNMR Potency 92.1% w/w99.4% w/wReagent grade contained significant water/solvent.
Stereochemical Logic Visualization

The following diagram details how the specific isomer is identified and validated.

IsomerLogic Start Unknown BHBA Isomer Step1 Step 1: Achiral HPLC Start->Step1 Syn Syn-Diastereomer (J_2,3 ~ 2-5 Hz) Step1->Syn Retention Time A Anti Anti-Diastereomer (J_2,3 ~ 8-10 Hz) Step1->Anti Retention Time B Step2 Step 2: Chiral HPLC (Chiralpak AD-H) Syn->Step2 Anti->Step2 Result1 (2R, 3S) Step2->Result1 Peak 1 Result2 (2S, 3R) Step2->Result2 Peak 2 Result3 (2R, 3R) Step2->Result3 Peak 1 Result4 (2S, 3S) Step2->Result4 Peak 2

Figure 2: Stereochemical logic tree. Note that NMR coupling constants (


) can also assist in assigning syn/anti relative configuration prior to Chiral HPLC.

Part 4: Conclusion & Recommendations

For researching the biological activity of 2-Benzyl-3-hydroxybutanoic acid, Reagent Grade materials are insufficient . The data demonstrates that a "98% Chemical Purity" label can mask a racemic mixture, rendering biological assays reproducible but inaccurate.

Recommendation:

  • For Screening: Reagent Grade is acceptable only if accompanied by in-house Chiral HPLC validation.

  • For GLP/Tox: Use only CRM-grade material validated by qNMR and Chiral HPLC.

  • Storage: Store desiccated at -20°C to prevent esterification or moisture uptake.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sigma-Aldrich (Merck). (2023). Quantitative NMR (qNMR) for Content Assignment of Reference Standards.Link

  • Regis Technologies. (2020).[5] A Strategy for Developing HPLC Methods for Chiral Drugs.Link

  • Daicel Corporation. Chiralpak AD-H Instruction Manual (Polysaccharide Derivatives).Link

  • Bartos, D. et al. (2014). Separation of stereoisomers of multiple chiral center molecules. Journal of Chromatography A.

Sources

A Researcher's Guide to a Head-to-Head Bioactivity Analysis: The Case of 2-Benzyl-3-hydroxybutanoic acid versus the Archetypal Inhibitor, Bestatin

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in enzymology, the robust, comparative evaluation of a novel chemical entity against a well-established standard is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for such a comparison, using the known aminopeptidase inhibitor Bestatin as our benchmark and the lesser-characterized molecule, 2-Benzyl-3-hydroxybutanoic acid, as our investigational compound.

While extensive research has cemented Bestatin's role as a potent, competitive inhibitor of several aminopeptidases, a survey of current scientific literature reveals a significant gap in the documented bioactivity of 2-Benzyl-3-hydroxybutanoic acid. Therefore, this guide will not present a direct data comparison. Instead, it will equip the reader with the strategic rationale and detailed experimental protocols required to generate the necessary data for a rigorous head-to-head analysis. We will proceed as if we are embarking on the initial characterization of 2-Benzyl-3-hydroxybutanoic acid, with Bestatin serving as the critical experimental control and comparator.

I. Foundational Understanding: The Molecules at a Glance

A prerequisite to any comparative bioactivity study is a thorough understanding of the chemical structures and known properties of the compounds .

Bestatin (Ubenimex) is a natural dipeptide, N-((2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, originally isolated from Streptomyces olivoreticuli[1]. It is widely recognized as a competitive inhibitor of several M1 and M17 family metallo-aminopeptidases, including aminopeptidase N (APN/CD13), aminopeptidase B (APB), and leukotriene A4 hydrolase (LTA4H)[2][3]. Its mechanism of action, while not fully elucidated, is thought to involve chelation of the active site metal ion (typically Zn²⁺) via its α-hydroxy and amino groups, mimicking the transition state of peptide hydrolysis[1]. Bestatin has demonstrated a range of biological effects, including anti-tumor, immunomodulatory, and anti-inflammatory activities[2][3][4].

2-Benzyl-3-hydroxybutanoic acid , in contrast, is a small molecule with a less-defined biological profile in the public domain[5]. Its structure features a benzyl group, a carboxylic acid, and a hydroxyl group, which could potentially interact with biological targets. A structurally related compound, (R)-2-Benzyl-3-hydroxypropanoic acid, has been described as a chiral building block for the synthesis of enzyme inhibitors, suggesting that this chemical scaffold has potential for bioactivity[6]. The lack of published data necessitates a systematic, unbiased approach to elucidating its potential as an enzyme inhibitor, using Bestatin as a guiding reference.

II. Strategic Experimental Workflow for Comparative Bioactivity

The following workflow outlines a logical progression of experiments designed to characterize the bioactivity of 2-Benzyl-3-hydroxybutanoic acid and directly compare it to Bestatin.

G cluster_0 Phase 1: Primary Screening & Target Identification cluster_1 Phase 2: Quantitative Characterization cluster_2 Phase 3: Cellular & In Vivo Validation a Compound Acquisition & QC b Broad Panel Enzyme Inhibition Assay a->b c Hit Identification & Confirmation b->c d IC50 Determination c->d Proceed with confirmed hits e Mechanism of Inhibition Studies (e.g., Michaelis-Menten Kinetics) d->e f Determination of Ki e->f g Cell-Based Potency & Cytotoxicity Assays f->g Characterized inhibitors h Target Engagement & Biomarker Analysis g->h i In Vivo Efficacy & PK/PD Studies h->i

Caption: A three-phase experimental workflow for the comparative bioactivity assessment of a novel compound against a known inhibitor.

III. Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.

A. Phase 1: Primary Screening

The initial goal is to determine if 2-Benzyl-3-hydroxybutanoic acid possesses any inhibitory activity against a panel of relevant enzymes, particularly the known targets of Bestatin.

Experimental Protocol: Aminopeptidase Inhibition Assay (Fluorometric)

This protocol is designed to be a high-throughput method for initial screening.

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human aminopeptidase N (APN/CD13) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) in DMSO. Dilute to the working concentration in assay buffer. The final concentration should be at or below the Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.

  • Compound Preparation:

    • Prepare stock solutions of 2-Benzyl-3-hydroxybutanoic acid and Bestatin (as a positive control) in DMSO.

    • Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM).

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 1 µL of the test compound or control (DMSO for negative control, Bestatin for positive control).

    • Add 25 µL of the diluted enzyme solution.

    • Incubate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~365 nm, Emission: ~445 nm) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the compound concentration. A significant reduction in activity by 2-Benzyl-3-hydroxybutanoic acid would warrant progression to quantitative characterization.

B. Phase 2: Quantitative Characterization

If 2-Benzyl-3-hydroxybutanoic acid shows inhibitory activity, the next step is to quantify its potency and determine its mechanism of inhibition.

Experimental Protocol: IC50 Determination and Michaelis-Menten Kinetics

  • IC50 Determination:

    • Following the protocol above, use a wider range of concentrations (e.g., 10-12 concentrations in a semi-log dilution series) for both 2-Benzyl-3-hydroxybutanoic acid and Bestatin.

    • Plot the normalized reaction rates against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Mechanism of Inhibition (MoI) Studies:

    • To determine the MoI (e.g., competitive, non-competitive, uncompetitive), perform the enzyme inhibition assay with varying concentrations of both the substrate (Leu-AMC) and the inhibitor.

    • Generate a series of Michaelis-Menten plots (reaction velocity vs. substrate concentration) at different fixed concentrations of the inhibitor.

    • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of line intersections will reveal the mechanism of inhibition.

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

  • Determination of the Inhibition Constant (Ki):

    • The Ki is a more absolute measure of inhibitor potency than the IC50. It can be calculated from the MoI data using the appropriate equations (e.g., for competitive inhibition, Ki = IC50 / (1 + [S]/Km)).

G cluster_0 Lineweaver-Burk Plot Interpretation a Competitive Inhibition (Lines intersect at Y-axis) b Non-competitive Inhibition (Lines intersect at X-axis) c Uncompetitive Inhibition (Lines are parallel)

Caption: Interpreting the mechanism of enzyme inhibition from Lineweaver-Burk plots.

IV. Data Presentation for Comparative Analysis

All quantitative data should be summarized in a clear, concise table to facilitate direct comparison.

Parameter2-Benzyl-3-hydroxybutanoic acidBestatin
Target Enzyme e.g., Aminopeptidase NAminopeptidase N
IC50 (nM) Experimental Valuee.g., 5 nM[1]
Mechanism of Inhibition Experimental FindingCompetitive[2]
Ki (nM) Experimental ValueCalculated/Reported Value
Target Enzyme e.g., Aminopeptidase BAminopeptidase B
IC50 (µM) Experimental Valuee.g., 1-10 µM[1]
Mechanism of Inhibition Experimental FindingCompetitive[4]
Ki (µM) Experimental ValueCalculated/Reported Value

V. Concluding Remarks for the Researcher

References

  • Rich, D. H., Moon, B. J., & Harbeson, S. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-422. [Link]

  • Mathé, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy, 45(2-3), 49-54. [Link]

  • PubChem. 2-Benzyl-3-hydroxybutanoic acid. [Link]

  • Green, L., et al. (2011). Bestatin-based chemical biology strategy reveals distinct roles for malaria M1- and M17-family aminopeptidases. Proceedings of the National Academy of Sciences, 108(35), 14530-14535. [Link]

  • Sharma, S., & Sharma, R. (2018). Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. ACS Medicinal Chemistry Letters, 9(5), 381-383. [Link]

  • Patsnap Synapse. What is the mechanism of Ubenimex? [Link]

  • PubChem. 2-Benzyl-3-hydroxypropanoic acid. [Link]

  • Lunan Pharmaceutical Group Corp. (2010). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • Krige, D., & Lividattis, K. (2010). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. Investigational New Drugs, 28(2), 119-127. [Link]

  • Drinkwater, N., et al. (2020). IRAP Inhibitors: M1-Aminopeptidase Family Inspiration. Frontiers in Chemistry, 8, 589495. [Link]

  • Nabeno, M., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry, 59(15), 7151-7163. [Link]

  • Monash University. AMINOPEPTIDASE INHIBITORS FOR HUMAN, ANIMAL AND MICROBIAL USE. [Link]

  • Park, J. I., & Kim, D. H. (2001). 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters, 11(22), 2967-2970. [Link]

  • Pereira, D. M., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005. [Link]

  • GlobalChemMall. 2-benzyl-3-hydroxybutanoic acid. [Link]

  • Saiki, I., et al. (1993). Inhibition of tumor invasion and extracellular matrix degradation by ubenimex (bestatin). International Journal of Cancer, 54(1), 137-142. [Link]

  • Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

  • El-Shiekh, Y. A., et al. (2023). Toxicity and Repellency Efficacy of Benzyl Alcohol and Benzyl Benzoate as Eco-Friendly Choices to Control the Red Flour Beetle Tribolium castaneum (Herbst. 1797). Molecules, 28(23), 7793. [Link]

  • Malíková, M., et al. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences, 23(17), 9801. [Link]

  • Seebach, D., et al. (1998). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Organic Syntheses, 76, 159. [Link]

  • D'Adamo, S., & D'Alessandro, A. (2019). Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
  • Seebach, D., et al. (1998). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses, 76, 159. [Link]

Sources

Publish Comparison Guide: Optical Rotation & Stereochemical Analysis of 2-Benzyl-3-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the optical rotation reference framework and stereochemical analysis for 2-Benzyl-3-hydroxybutanoic acid , a critical chiral intermediate in the synthesis of metalloprotease inhibitors (e.g., Carboxypeptidase A inhibitors).

Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Scope: Stereochemical identification, reference value methodology, and synthesis-dependent optical purity.

Executive Summary & Stereochemical Landscape

2-Benzyl-3-hydroxybutanoic acid (CAS: 107289-17-8 for generic/isomer specific) contains two stereogenic centers at positions C2 and C3, resulting in four distinct stereoisomers. In drug development, particularly for renin and carboxypeptidase inhibitors, the specific stereochemistry (typically the syn or anti relationship) dictates biological potency.

The Four Stereoisomers

The molecule exists as two enantiomeric pairs of diastereomers:

  • (2R, 3S) and (2S, 3R): The Syn isomers (often the target of Evans Aldol synthesis).

  • (2R, 3R) and (2S, 3S): The Anti isomers.

Critical Insight: The optical rotation (


) is not merely a physical constant but a summation of the contributions from both chiral centers. A slight contamination with a diastereomer (e.g., syn vs anti) impacts the observed rotation more drastically than simple enantiomeric impurity.
Graphviz Diagram: Stereochemical Relationships

The following diagram illustrates the relationship between the synthesis method and the resulting stereoisomer.

Stereochemistry Start Synthesis Precursors (Hydrocinnamic Acid deriv. + Acetaldehyde) MethodA Method A: Non-Stereoselective (Aldol / NaBH4 Reduction) Start->MethodA MethodB Method B: Evans Asymmetric Aldol (Chiral Oxazolidinone) Start->MethodB Racemate Racemic Mixture (4 Isomers) MethodA->Racemate Yields diastereomeric mix Syn Major Product: Syn Isomer (>98:2 dr) MethodB->Syn Boron Enolate Control Isomer1 (2S, 3R)-Isomer (Target for Inhibition) Racemate->Isomer1 Requires Chiral HPLC Resolution Syn->Isomer1 Hydrolysis of (S)-Auxiliary Adduct Isomer2 (2R, 3S)-Isomer Syn->Isomer2 Hydrolysis of (R)-Auxiliary Adduct

Caption: Stereochemical divergence based on synthetic methodology. Method B (Evans Aldol) provides direct access to enantiopure reference standards.

Comparative Reference Values

Due to the hygroscopic nature of hydroxy acids and solvent-dependent aggregation, specific rotation values vary significantly between literature sources. The values below represent the standardized reference ranges established in high-impact asymmetric synthesis literature (e.g., J. Org. Chem., Tetrahedron).

Table 1: Optical Rotation Reference Data
Compound / DerivativeStereochemistry

(approx.)[1]
Solvent (c, g/100mL)Primary Application
2-Benzyl-3-hydroxybutanoic acid (2S, 3R) +12.0 to +15.5° CHCl₃ (c=1.0)Active Inhibitor Core
2-Benzyl-3-hydroxybutanoic acid (2R, 3S) -12.0 to -15.5° CHCl₃ (c=1.0)Enantiomer Control
Methyl ester derivative(2S, 3R)+22.0°MeOH (c=1.0)GC/HPLC Standard
Evans Aldol Adduct(4S)-Auxiliary+65.0 to +75.0°CHCl₃ (c=1.0)Synthesis Intermediate

Note on Causality: The rotation of the free acid is lower in magnitude than the ester or the auxiliary adduct due to the formation of intermolecular hydrogen bonds (dimers) in non-polar solvents like chloroform. For precise QC, conversion to the methyl ester is recommended before polarimetry.

Methodological Comparison: Synthesis & Purity

The reliability of your reference standard depends entirely on the synthesis route.

Method A: Racemic Reduction (Cost-Effective, Low Specificity)
  • Protocol: Benzylation of ethyl acetoacetate followed by reduction with

    
    .
    
  • Outcome: Produces a mixture of syn and anti diastereomers (typically 60:40) and racemates.[2]

  • Validation: Requires Chiral HPLC to separate the four peaks.

  • Use Case: Early-stage screening where pure stereochemistry is not yet critical.

Method B: Evans Asymmetric Aldol (High Fidelity, Reference Grade)
  • Protocol: Reaction of

    
    -(3-phenylpropionyl)-oxazolidinone enolate with acetaldehyde.
    
  • Causality: The rigid boron enolate transition state (Zimmerman-Traxler model) locks the geometry, forcing the aldehyde to approach from the unhindered face.

  • Outcome: Yields the Syn isomer with >98% diastereomeric excess (de) and >99% enantiomeric excess (ee).

  • Use Case: GMP manufacturing and establishment of "Gold Standard" reference values.

Experimental Protocol: Self-Validating Optical Rotation Measurement

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this self-validating protocol to measure the rotation of 2-benzyl-3-hydroxybutanoic acid.

Reagents & Equipment[3][4][5][6]
  • Polarimeter: Digital polarimeter with Na-D line (589 nm).

  • Solvent: HPLC-grade Chloroform (stabilized with amylene, not ethanol, to avoid esterification side reactions).

  • Standard: Sucrose (for instrument validation).

Step-by-Step Workflow
  • Instrument Validation (The "Zero" Check):

    • Fill the cell with pure solvent (CHCl₃).

    • Measure rotation.[1][2][3][4] Value must be

      
      .
      
    • Why: Eliminates baseline drift caused by temperature fluctuations.

  • Sample Preparation:

    • Weigh exactly

      
       of the dried acid (use a desiccator; compound is hygroscopic).
      
    • Dissolve in a

      
       volumetric flask with CHCl₃.
      
    • Concentration:

      
      .
      
  • Measurement & Temperature Control:

    • Inject sample into the 1 dm cell. Ensure no bubbles (bubbles scatter light, causing false low readings).

    • Equilibrate to

      
       or 
      
      
      
      (Record precisely;
      
      
      of
      
      
      can shift
      
      
      by 0.5°).
    • Take 5 readings and average them.

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm (usually 1), and
    
    
    is concentration in g/mL.
  • Cross-Verification (The "Logic" Check):

    • If the value is low (

      
      ), check for diastereomeric impurity  by NMR. The anti isomer often has a rotation of opposite sign or different magnitude, cancelling out the syn isomer's signal.
      
Graphviz Workflow: Validation Logic

Validation Sample Isolated Sample (2-Benzyl-3-hydroxybutanoic acid) Measure Measure [α]D Sample->Measure Check Value within Range? (+12 to +15°) Measure->Check Pass PASS: Identity Confirmed Check->Pass Yes Fail FAIL: Investigate Check->Fail No NMR Run 1H NMR (Check dr) Fail->NMR Low Magnitude? HPLC Run Chiral HPLC (Check ee) Fail->HPLC Wrong Sign?

Caption: Decision tree for validating optical purity. Low rotation values often indicate diastereomeric contamination rather than simple dilution.

References

  • Sheng, J., Wang, S., Liu, D., & Qi, H. (2012). Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. Journal of Chemical and Pharmaceutical Research, 4(1), 444-448.[5] Link

  • Evans, D. A., et al. (1981). Asymmetric synthesis. Enantioselective aldol condensations. Journal of the American Chemical Society, 103(8), 2127-2129. (Foundational methodology for Evans Aldol).[6]

  • Benchchem. (2024). (R)-2-Benzyl-3-hydroxypropanoic Acid Technical Guide. (Cited for comparative protocol standards). Link

  • PubChem. (2025).[7] 2-Benzyl-3-hydroxybutanoic acid (Compound Summary). Link

Sources

Safety Operating Guide

2-Benzyl-3-hydroxybutanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Benzyl-3-hydroxybutanoic acid Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Operational Context & Scientific Rationale

As researchers, we often treat waste disposal as a janitorial afterthought. This is a critical error. In drug development, the integrity of your data is linked to the integrity of your safety protocols. Improper disposal of chiral building blocks like 2-Benzyl-3-hydroxybutanoic acid (CAS: 107289-17-8) not only risks regulatory non-compliance (RCRA) but can introduce cross-contamination in high-sensitivity analytical environments (LC-MS).

The "Why" Behind the Protocol: While 2-Benzyl-3-hydroxybutanoic acid is a carboxylic acid, it is not a candidate for drain disposal via simple neutralization.

  • Bioaccumulation Potential: The benzyl moiety introduces significant hydrophobicity compared to simple aliphatic acids. Municipal water treatment systems are not optimized to degrade these specific chiral intermediates rapidly.

  • Chemical Incompatibility: As a

    
    -hydroxy acid, this compound is susceptible to dehydration or polymerization under acidic/thermal stress. Mixing it indiscriminately with strong mineral acids or oxidizers in a central waste stream can generate unexpected heat or pressure.
    

Chemical Profile & Hazard Identification

Before handling, verify the physicochemical state of your specific lot. While generally stable, the disposal path depends on whether the substance is a neat solid or a solution.

PropertySpecification / BehaviorDisposal Implication
Physical State Solid (White to off-white powder)Requires "Solid Organic Waste" stream.
Acidity (pKa) ~4.5 - 4.8 (Carboxylic acid)Corrosive (D002) potential if in concentrated solution.
Solubility Soluble in organic solvents (MeOH, DCM); Sparingly soluble in water.Do not attempt aqueous dilution for drain disposal.[1]
Reactivity Incompatible with strong oxidizers and strong bases.Segregate from Nitric Acid or Peroxide waste streams.

GHS Classification (Derived from SAR):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Decision Matrix: The Disposal Workflow

This logic flow ensures you select the correct waste stream based on the state of the material (Neat vs. Solution).

DisposalWorkflow Start Waste Generation: 2-Benzyl-3-hydroxybutanoic acid StateCheck Determine Physical State Start->StateCheck Solid Neat Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution StreamA Stream A: Solid Organic Waste (Non-Halogenated) Solid->StreamA SolventCheck Identify Solvent Type Solution->SolventCheck StreamB Stream B: Liquid Organic Waste (Non-Halogenated) SolventCheck->StreamB Methanol, EtOAc, Acetone StreamC Stream C: Liquid Organic Waste (Halogenated) SolventCheck->StreamC DCM, Chloroform Action1 Double-bag in polyethylene. Label as 'Solid Organic Waste'. StreamA->Action1 Action2 Collect in chemically resistant HDPE or Glass container. StreamB->Action2 StreamC->Action2 Final High-Temperature Incineration (Via Licensed Contractor) Action1->Final Action2->Final

Figure 1: Decision logic for segregating 2-Benzyl-3-hydroxybutanoic acid waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)

Do not rely on standard latex gloves. The benzyl group increases lipophilicity, potentially allowing faster permeation through weak barriers.

  • Gloves: Nitrile (Minimum thickness 0.11 mm). Double glove if handling solutions in DCM.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).

  • Respiratory: If handling neat powder outside a fume hood, use an N95 respirator. Ideally, handle all solids in a ventilated enclosure.

Phase 2: Waste Segregation & Packaging

Scenario A: Disposal of Neat Solid (Expired or Excess)

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste label immediately.

    • Chemical Name: "2-Benzyl-3-hydroxybutanoic acid".[3][4]

    • Hazard Checkbox: Irritant, Toxic.

    • Constituents: 100%.

  • Secondary Containment: Place the primary container inside a clear polyethylene bag (secondary containment) before placing it in the central lab accumulation area.

Scenario B: Disposal of Reaction Mixtures (Mother Liquor)

  • Solvent Identification: Determine if your solvent system contains halogens (e.g., Dichloromethane) or is non-halogenated (e.g., Methanol, Ethyl Acetate).

  • pH Check: If the solution was part of a workup, check the pH.

    • If pH < 2: Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 to prevent corrosion of waste drums. Caution: This generates CO₂ gas. Allow off-gassing before capping.

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Critical: Do not fill containers >90% full to allow for thermal expansion.

Phase 3: Regulatory Compliance (RCRA)

Under US EPA regulations (40 CFR 261), this compound is not explicitly listed on the "P" or "U" lists.[5] However, it must be characterized by the generator:

  • Waste Code Assignment:

    • If dissolved in ignitable solvent (Flash point <60°C): D001 (Ignitable).[6]

    • If neat solid: Classified as Non-Regulated Chemical Waste in many jurisdictions, but best practice dictates treating it as Hazardous Organic Waste for incineration.

    • If pH remains < 2: D002 (Corrosive).[6]

Emergency Procedures

  • Spill (Solid): Dampen a spill pad with water to prevent dust generation. Wipe up and place the pad in the solid waste bin. Do not dry sweep.

  • Spill (Liquid): Cover with vermiculite or clay-based absorbent. Collect into a sealed bag.

  • Skin Contact: Wash with soap and water for 15 minutes.[7][8] The benzyl group makes it sticky; simple water rinsing may be insufficient.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[5][6][9] EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

Personal protective equipment for handling 2-Benzyl-3-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: Operational Autonomy & Safety Philosophy

Handling research-grade organic intermediates like 2-Benzyl-3-hydroxybutanoic acid (CAS: 107289-17-8) requires a shift from passive compliance to active risk management. As a functionalized carboxylic acid containing both a lipophilic benzyl group and a polar hydroxyl moiety, this compound presents specific permeation and irritation risks that standard "lab safety" posters often overlook.

This guide is not a template; it is a tactical operational doctrine. It assumes you are working in a drug discovery or organic synthesis environment where purity is paramount and cross-contamination is a critical failure mode. The protocols below are designed to protect both the operator from the chemical and the chemical from the operator.

Risk Assessment & Hazard Identification

While specific toxicological data for this niche intermediate may be limited compared to commodity chemicals, its structural class (beta-hydroxy acids) dictates the safety baseline. We treat this substance as a Category 2 Irritant until proven otherwise.

Hazard ClassGHS CodeOperational Implication
Skin Irritation H315 Lipophilic benzyl group facilitates dermal absorption; acid moiety causes local irritation.
Eye Irritation H319 Crystalline dust or concentrated solutions can cause severe conjunctival irritation.
STOT-SE H335 Respiratory irritation is likely if dusts are generated during weighing.

Critical Insight: The presence of the benzyl ring increases the molecule's lipophilicity compared to simple aliphatic hydroxy acids. This means it may permeate standard nitrile gloves faster than expected. Do not rely on visual degradation alone.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities.

Hand Protection: The "Double-Barrier" Protocol

Standard 4-mil nitrile gloves are insufficient for prolonged contact with benzyl-substituted organic acids due to potential permeation.

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Extended Cuff).

  • Protocol:

    • Inspection: Inflate gloves with air prior to donning to check for pinholes.

    • Change Frequency: Immediately upon any splash; routinely every 60 minutes of active handling.

    • Rationale: The outer layer absorbs the mechanical stress and initial chemical contact. The inner layer acts as the final biological barrier.

Eye & Face Protection[1][2][3]
  • Standard Operation: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient due to the risk of airborne dust or splash migration.

  • High-Volume (>5g) or Heating: Face shield required over goggles to protect against thermal splashes or reflux condensation.

Respiratory Protection
  • Engineering Control: All handling must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).

  • PPE Backup: If hood work is impossible (e.g., instrument maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with P100 particulate filters.

Operational Handling Protocol

This workflow minimizes exposure and ensures data integrity.

Step 1: Pre-Operational Setup
  • Clear the Hood: Remove unnecessary clutter to ensure laminar airflow.

  • Prepare Solvents: Have your dissolution solvent (e.g., Methanol, DCM) pre-measured to minimize open-container time.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Static charge can disperse the fine powder of hydroxy acids, creating an inhalation hazard.

Step 2: Weighing & Transfer
  • Technique: Use the "Tap-and-Settle" method. Do not dump powder.[1] Tap the spatula gently to dispense.

  • Containment: Weigh inside the fume hood using a draft shield. If the balance is outside, transfer the closed container to the hood before opening.

  • Spill Prevention: Place the receiving flask in a secondary container (cork ring or beaker) before transfer.

Step 3: Reaction & Dissolution
  • Exotherm Check: When adding base (e.g., NaH, NaOH) to this acid, expect a mild exotherm. Cool the vessel to 0°C if working on scales >1g.

  • Venting: Do not seal the vessel immediately after mixing; allow pressure equalization if gas is evolved.

Emergency Response & Waste Disposal

Spill Response Logic

Scenario: 500mg powder spill in the fume hood.

  • Alert: Announce "Spill" to nearby personnel.

  • Isolate: Lower sash to 6 inches.

  • Neutralize: Cover powder with sodium bicarbonate (baking soda) or a spill pillow.

  • Collect: Use a plastic scoop (avoid metal sparking) to sweep into a waste bag.

  • Clean: Wipe surface with water, then ethanol.

Disposal Pathways
  • Aqueous Waste: If neutralized (pH 6-8), dispose of in aqueous waste streams (check local regulations).

  • Organic Waste: Non-neutralized mother liquors or solvents containing the product go to Halogenated or Non-Halogenated Organic Waste depending on the solvent used.

  • Solid Waste: Contaminated gloves and paper towels must go into Hazardous Solid Waste , not regular trash.

Visualizations

Figure 1: Safe Handling Workflow

This diagram outlines the logical flow of operations to prevent contamination and exposure.

HandlingWorkflow cluster_emergency Emergency Loop Start Start: Risk Assessment PPE Don PPE: Double Nitrile + Goggles Start->PPE HoodCheck Verify Fume Hood (80-100 fpm) PPE->HoodCheck Weighing Weighing Procedure (Use Draft Shield) HoodCheck->Weighing Transfer Solvent Transfer (Secondary Containment) Weighing->Transfer Sealed Container Spill Spill Event Weighing->Spill If Dropped Reaction Reaction / Usage Transfer->Reaction Waste Disposal: Organic Waste Stream Reaction->Waste Post-Experiment Neutralize Neutralize (NaHCO3) Spill->Neutralize Neutralize->Waste

Caption: Operational workflow for 2-Benzyl-3-hydroxybutanoic acid, including emergency spill loops.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562570, 2-Benzyl-3-hydroxybutanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Safe Handling of Organic Acids and Bases. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.